Vegfr-2-IN-24

Catalog No.
S12873144
CAS No.
M.F
C28H23N3O6S
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vegfr-2-IN-24

Product Name

Vegfr-2-IN-24

IUPAC Name

ethyl 4-[[4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoyl]amino]benzoate

Molecular Formula

C28H23N3O6S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C28H23N3O6S/c1-2-37-27(35)20-10-14-22(15-11-20)30-25(33)19-8-12-21(13-9-19)29-24(32)17-31-26(34)23(38-28(31)36)16-18-6-4-3-5-7-18/h3-16H,2,17H2,1H3,(H,29,32)(H,30,33)/b23-16-

InChI Key

XITOIHQHSGSJMM-KQWNVCNZSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=O

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=O

Comparison of Recent Potent VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound ID Core Structure VEGFR-2 IC₅₀ Antiproliferative Activity (Cell Line, IC₅₀) Key Experimental Findings Citation

| 7a | Nicotinamide–Thiadiazol | 0.095 ± 0.05 µM | 4.64 ± 0.3 µM (MDA-MB-231) 7.09 ± 0.5 µM (MCF-7) | Induced S-phase arrest; 44.01% late apoptosis; 8.2-fold caspase-3 activation. | [1] | | 11a | Thiadiazole | 0.055 µM | 9.49 µM (MCF-7) 12.89 µM (HepG-2) | Induced >70% apoptosis; dual-phase (S and G2/M) cell cycle arrest. | [2] | | 7 | Thiadiazole | 0.083 µM | 5.69 µM (MDA-MB-231) | Induced G2/M phase arrest; promoted late-stage apoptosis; high selectivity over normal cells. | [3] | | 8u | Benzimidazole | 0.93 µM | Sub-micromolar on NCI-60 panel | Multi-kinase inhibitor (also targets FGFR-1 & BRAF). | [4] | | Sorafenib (Reference) | Phenyl-urea | 0.1 µM (Ref. in [3]) | Varies by cell line | Approved drug; used as a positive control in these studies. | [4] [3] |

Detailed Experimental Protocols

The following methodologies from these studies can be directly applied to the evaluation of new VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Inhibition Assay

This is a core experiment for confirming target engagement. The protocol typically involves:

  • Principle: Measuring the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase in a cell-free system.
  • Procedure: A recombinant VEGFR-2 kinase enzyme is incubated with ATP and a substrate. The reaction is often detected using ELISA with specific antibodies against phosphorylated tyrosine residues [1] [2]. The concentration of the compound that inhibits 50% of the kinase activity is reported as the IC₅₀ value. Sorafenib is commonly used as the reference standard [3].
Cytotoxicity and Selectivity Assessment
  • Cell Lines: Use a panel of cancer cell lines. For breast cancer research, MDA-MB-231 (triple-negative) and MCF-7 are standard [1] [3]. Other common lines include HepG-2 (liver) and HCT-116 (colon) [2].
  • Method: The MTT assay or Cell Counting Kit-8 (CCK-8) assay is routinely used to determine the cell viability after 48-72 hours of compound treatment [5]. The Selectivity Index (SI) is calculated by comparing the IC₅₀ in cancer cells to the IC₅₀ in a normal cell line (e.g., lung fibroblast WI-38 cells) [2].
Mechanistic Studies for Apoptosis and Cell Cycle
  • Apoptosis Assay: Use Annexin V-FITC/PI double staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells [1] [2].
  • Cell Cycle Analysis: After compound treatment, cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each phase (Sub-G1, G0/G1, S, G2/M) [4] [3].
  • Western Blot Analysis: Used to quantify the expression of key apoptosis-related proteins, such as upregulation of Bax and caspase-3, and downregulation of Bcl-2 [1] [3].
Computational and In Silico Studies

These methods are now integral to rational drug design and validation.

  • Molecular Docking: Performed to predict the binding mode and affinity of the compound within the ATP-binding pocket of VEGFR-2 (often using PDB ID: 4ASD) [1] [4].
  • Molecular Dynamics (MD) Simulations: Typically run for 100-200 ns to evaluate the stability of the protein-ligand complex, supplemented by MM-GBSA/PBSA calculations to estimate binding free energies [1] [6].
  • ADMET Predictions: In silico tools are used to predict pharmacokinetic and toxicity profiles, such as human intestinal absorption, plasma protein binding, and mutagenicity, early in the development process [1] [6].

Research Workflow for VEGFR-2 Inhibitor Discovery

The modern discovery process for VEGFR-2 inhibitors, as reflected in the recent literature, integrates computational and experimental methods. The diagram below illustrates this multi-stage workflow.

workflow start Rational Design & Synthesis a In Silico Screening (Pharmacophore, Docking, ADMET) start->a b In Vitro Target Validation (VEGFR-2 Kinase Assay) a->b  Identifies promising candidates c Cellular Phenotypic Assays (Cytotoxicity, Apoptosis, Cell Cycle) b->c  Confirms on-target activity d Mechanistic Validation (Western Blot, Pathway Analysis) c->d  Elucidates mechanism of action e Advanced Characterization (MD Simulations, In Vivo Studies) d->e  Validates stability & efficacy

Modern VEGFR-2 inhibitor R&D workflow.

Future Research Directions

Based on the trends in the search results, here are some active areas of development:

  • Dual-Target Inhibitors: There is a growing focus on designing single molecules that inhibit VEGFR-2 along with another target, such as c-Met, to overcome resistance and improve efficacy [6].
  • Overcoming Resistance: Research is ongoing to address the limitations of current inhibitors, including acquired resistance and off-target toxicities, by developing agents with improved specificity [7] [8].

References

VEGFR-2 Signaling Pathway and Inhibitor Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary responder to VEGF signals, regulating endothelial cell migration, proliferation, and survival, which are crucial for angiogenesis [1]. The mechanism can be summarized as follows:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization\n& Autophosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization\n& Autophosphorylation Downstream\nSignaling Pathways Downstream Signaling Pathways Dimerization\n& Autophosphorylation->Downstream\nSignaling Pathways Cellular Responses Cellular Responses Downstream\nSignaling Pathways->Cellular Responses

VEGFR-2 Activation and Inhibitor Blockade. VEGFR-2 inhibitors typically bind to the ATP-binding site, preventing receptor autophosphorylation and subsequent signaling.

Small-molecule VEGFR-2 inhibitors are often classified based on their binding mode to the kinase domain [2] [3] [4]:

  • Type I inhibitors: These bind to the active conformation of the kinase, with their heterocyclic core competitively occupying the ATP-binding hydrophobic cavity.
  • Type II inhibitors: These bind to an inactive conformation, occupying the ATP-binding site and an adjacent hydrophobic allosteric pocket. They often feature a central aryl ring and a terminal hydrophobic tail.

Experimental Protocols for Validating VEGFR-2 Inhibitors

The following table summarizes core experimental methodologies used to establish the mechanism of action and efficacy of VEGFR-2 inhibitors, as demonstrated in studies on compounds like apatinib [5] and others [6].

Experimental Goal Key Methodology Typical Readouts & Analysis
In Vitro Kinase Inhibition Cell-free kinase assays using recombinant VEGFR-2 protein. Half-maximal inhibitory concentration (IC₅₀); measures direct potency against the target [2].
Cellular Proliferation & Viability Treatment of endothelial or cancer cell lines (e.g., HUVECs). Cell Counting Kit-8 (CCK-8) or MTS assays. Dose-response curves; GI₅₀ values to assess anti-proliferative effects [6].
Analysis of Signaling Pathways Western Blot of cell or tissue lysates post-treatment. Protein levels of p-VEGFR2, VEGFA, p-STAT3, α-SMA; GAPDH/β-actin as loading control [5] [6].
Anti-Angiogenic Effects In vitro tube formation assay on Matrigel. Measurement of tube length, number of branches, and junctions [7].
In Vivo Efficacy Laser-induced Choroidal Neovascularization (CNV) mouse model. CNV lesion size measured via isolectin B4 staining; reduction indicates efficacy [5].
In Vivo Efficacy & Target Modulation Subcutaneous xenograft models in immunocompromised mice. Tumor volume measurement; Western Blot/IHC of excised tumors for target engagement [6].
Binding Mode Analysis Molecular docking simulations against the VEGFR-2 crystal structure. Docking score; visualization of hydrogen bonds with key residues (e.g., Glu885, Asp1046) [3] [4].

Insights for Research and Development

Based on the general principles of VEGFR-2 inhibitor development highlighted in the literature, here are some key considerations:

  • Overcoming Resistance: A prominent challenge with existing VEGFR-2 inhibitors is the development of drug resistance and side effects like hypertension and cardiotoxicity [2] [4]. New compounds are often designed for improved specificity and to circumvent resistance mechanisms.
  • Structural Frameworks: Promising inhibitors frequently contain specific pharmacophoric features: a heteroaryl moiety to interact with the ATP-binding site, a hydrogen bond donor/acceptor region, a central linker, and a terminal hydrophobic group [4].
  • Dual Targeting: Some inhibitors are designed to be multi-targeted, simultaneously inhibiting VEGFR-2 and other pathways (e.g., PDGFR, FGFR) to enhance anti-angiogenic and anti-tumor effects [2].

References

Alternative VEGFR-2 Inhibitor Data

Author: Smolecule Technical Support Team. Date: February 2026

Since the data for your specified compound is unavailable, the table below summarizes the IC50 values of other potent VEGFR-2 inhibitors from recent research for your reference.

Compound Name / ID Core Structure VEGFR-2 IC50 (μM) Key Cell-Based Activity (IC50) Citation

| 7a | Nicotinamide–thiadiazol hybrid | 0.000095 ± 0.05 μM | - Cytotoxicity (MDA-MB-231): 4.64 ± 0.3 μM

  • Cytotoxicity (MCF-7): 7.09 ± 0.5 μM [1] | | | Z-3 | Not specified (AI-designed) | 0.88 μM | - Anti-proliferation (A549): 4.23 ± 0.45 μM [2] | | | 21e | Thieno[2,3-d]pyrimidine | 0.021 μM | - Demonstrated potent in vivo anticancer activity in a murine model [3] | | | 15b | Furo[2,3-d]pyrimidine | Not explicitly stated | - Inhibited HUVEC proliferation: 99.5% at 10 μM [3] | |

Experimental Context and Methodologies

The quantitative data in the table above were typically generated through the following standardized experimental protocols, which you can consider for your own research.

  • In vitro VEGFR-2 Kinase Inhibition Assay: This is a primary assay to measure a compound's direct inhibitory activity on the VEGFR-2 kinase enzyme. The assay usually uses a recombinant kinase domain, ATP, and a specific substrate. The extent of substrate phosphorylation is measured, often via ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) method. The concentration that inhibits 50% of the kinase activity is reported as the IC50 [1] [3].
  • In vitro Cytotoxicity/Anti-proliferation Assay: To evaluate a compound's effect on cell viability, assays like the MTT or CCK-8 are commonly employed. Cells (e.g., cancer cell lines MDA-MB-231 or MCF-7, or human umbilical vein endothelial cells - HUVECs) are treated with the compound. After incubation (often 72 hours), the reagent is added, and the resulting colorimetric change, which is proportional to the number of viable cells, is measured. The IC50 value represents the concentration that reduces cell viability by 50% [1] [2].

VEGFR-2 Signaling Pathway

The biological activity of the inhibitors listed above is centered on blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The diagram below illustrates the key components and processes involved.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding TK Tyrosine Kinase Domain (Phosphorylation) VEGFR2->TK Activation PLCg PLCγ → PKC TK->PLCg Y1175 PI3K PI3K → Akt TK->PI3K Y1214 FAK FAK TK->FAK Y801, Y951 Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration FAK->Migration Angiogenesis Angiogenesis Survival->Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

VEGFR-2 signaling pathway and inhibitor action site.

Suggestions for Finding Your Compound

To locate the specific data you need for "VEGFR-2-IN-24", you could try the following:

  • Verify the Nomenclature: Double-check the exact compound name and spelling. The naming might be specific to a particular pharmaceutical company or research institution's internal catalog.
  • Search Patent Literature: Newly developed inhibitors are often disclosed in patent applications before they appear in peer-reviewed journals. Searching specialized patent databases may yield more results.
  • Consult Chemical Databases: Search professional chemical compound databases like PubChem or ChemSpider using the name or a predicted structure to see if the compound has been registered with associated data.

References

Core Techniques for Profiling VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental methodologies used to establish the inhibition profile of a VEGFR-2 inhibitor.

Profile Aspect Experimental Method Key Measured Outputs & Purpose
Binding Affinity & Enzymatic Inhibition In vitro kinase assays [1] IC₅₀ value: Concentration for 50% enzyme activity inhibition. Purpose: Quantifies compound potency against purified VEGFR-2 kinase domain [1].
Cellular Activity Cellular proliferation assays (e.g., on VEGFR-2-dependent cell lines like HCT-116, HepG-2) [1] Cellular IC₅₀ value. Purpose: Measures functional inhibition in a live cellular context, confirming membrane permeability and intracellular target engagement [1].
Selectivity Profile Kinase panel screening (against related tyrosine kinases like PDGFR, c-Kit, FGFR) [2] [3] Selectivity score. Purpose: Identifies off-target effects; crucial as lack of specificity can limit therapeutic value [2].
Binding Mode & Molecular Interactions Molecular docking (into VEGFR-2 crystal structure, e.g., PDB: 2OH4, 3CJF) [2] [1] Binding pose, key hydrogen bonds, hydrophobic interactions. Purpose: Visualizes and predicts how the inhibitor binds the ATP-binding site and interacts with the hinge region (e.g., Cys917), DFG motif, and allosteric pockets [2] [1].
Binding Stability Molecular Dynamics (MD) Simulations & MM/PBSA [1] Root-mean-square deviation (RMSD), binding free energy (ΔG_bind). Purpose: Assesses the stability of the protein-ligand complex and quantitatively predicts binding affinity [1].

Detailed Experimental Protocols

Here is a deeper dive into the methodologies for the key assays.

  • In Vitro VEGFR-2 Kinase Assay: This protocol measures the direct inhibition of the kinase enzyme. A typical reaction involves incubating the purified VEGFR-2 kinase domain with ATP, a substrate, and the test inhibitor. The reaction is often stopped with an acidic solution, and the phosphorylated product is detected using specific antibodies in an ELISA-like format. A dose-response curve is generated from which the IC₅₀ value is calculated [1].
  • Cellular Anti-Proliferative Assay (MTT/XTT): This evaluates the functional consequence of VEGFR-2 inhibition in cancer cells known to overexpress this receptor, such as HCT-116 or HepG-2. Cells are seeded and treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is then measured using a colorimetric reagent like MTT. The signal, which correlates with the number of live cells, is used to determine the cellular IC₅₀ value [1].

VEGFR-2 Signaling Pathway & Inhibition

The following diagram illustrates the core VEGFR-2 signaling pathway and the points of inhibition by Tyrosine Kinase Inhibitors (TKIs). This is critical for understanding the biological context of the inhibitor's action [4] [5] [6].

Vegfr2Pathway VEGFA VEGFA VEGFR2 VEGFR2 VEGFA->VEGFR2 P_VEGFR2 Phosphorylated VEGFR2 (Active) VEGFR2->P_VEGFR2 PLCG PLCγ P_VEGFR2->PLCG PI3K PI3K P_VEGFR2->PI3K FAK FAK P_VEGFR2->FAK p38MAPK p38MAPK P_VEGFR2->p38MAPK PIP2 PIP2 PLCG->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK ERK PKC->ERK CellProliferation CellProliferation ERK->CellProliferation AKT AKT PI3K->AKT CellSurvival CellSurvival AKT->CellSurvival CellMigration CellMigration FAK->CellMigration p38MAPK->CellMigration TKI TKI Inhibitor (e.g., Sorafenib, Apatinib) TKI->VEGFR2  Inhibits

VEGFR-2 signaling is initiated by VEGF-A binding, leading to receptor phosphorylation and activation of downstream pathways that promote endothelial cell proliferation, survival, and migration—key processes in angiogenesis. Small molecule TKIs act intracellularly to block the kinase activity of VEGFR2 [4] [5] [6].

In-Silico Profiling Techniques

Computational methods are indispensable in modern inhibitor development.

  • Molecular Docking: This technique is used to predict the binding conformation of a small molecule (like VEGFR-2-IN-24) within the ATP-binding pocket of VEGFR-2. The protein structure (e.g., PDB ID: 2OH4 or 3CJF) is prepared by removing water and adding hydrogens. The inhibitor is docked, and poses are scored to identify the most likely binding mode, revealing critical interactions like hydrogen bonds with Cys917 in the hinge region or with Glu883 and Asp1044 in the DFG region [2] [1].
  • 3D-QSAR (Quantitative Structure-Activity Relationship): Methods like Topomer CoMFA can build predictive models of VEGFR-2 inhibitory activity. These models require a dataset of known inhibitors with their experimental IC₅₀ values. The model identifies 3D steric and electrostatic fields favorable for activity, which can guide the optimization of novel inhibitors [7].

How to Proceed

  • Contact Suppliers Directly: Reach out to the chemical manufacturers or distributors that list this compound for sale. They sometimes have detailed technical data sheets that are not published on their websites.
  • Search Patent Literature: A thorough search of pharmaceutical and chemical patents may reveal the synthesis and initial profiling data for this specific compound.
  • Consult Specialized Databases: Access commercial databases like Clarivate's Integrity, Elsevier's Reaxys, or other life sciences intelligence platforms that often contain deeply curated preclinical compound data.

References

Vegfr-2-IN-24 preliminary research findings

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation, which is critical in both physiological conditions and diseases like cancer and neovascular eye diseases [1]. It is a receptor tyrosine kinase that, upon activation by VEGF-A, triggers downstream pathways such as PI3K-Akt, Ras-MAPK, and PLCγ-PKC, promoting endothelial cell proliferation, migration, and survival [2] [1].

The table below summarizes the primary contexts in which VEGFR-2 is a validated drug target:

Disease Context Role of VEGFR-2 Therapeutic Goal
Cancer Promotes tumor angiogenesis and provides nutrients for growth; also has direct pro-tumorigenic effects on some cancer cells [3]. Inhibit blood supply to tumors and direct cancer cell signaling.
Neovascular Age-Related Macular Degeneration (nAMD) Drives formation of abnormal, leaky blood vessels from the choroid into the retina [4]. Reduce fluid leakage (edema) and prevent new vessel growth to preserve vision.
Other Retinal Diseases Mediates pathological retinal neovascularization in Diabetic Retinopathy (DR) and Retinal Vein Occlusion (RVO) [2]. Suppress abnormal vessel growth that can lead to hemorrhage and retinal damage.

Standard Experimental Models & Protocols

While the specific protocols for VEGFR-2-IN-24 are unavailable, the following methodologies are standard for profiling VEGFR-2 inhibitors. You can use this as a guide for designing your own experiments or for understanding the data you might seek from compound developers.

Experimental Area Commonly Used Methods Key Readouts & Applications
In Vitro Biochemical Assays Cell-free kinase activity assays; VEGFR-2 kinase inhibitory assay [5]. Half-maximal inhibitory concentration (IC50); establishes direct target engagement and potency.

| In Vitro Cellular Assays | • Cell proliferation assays (e.g., CCK-8) [3]. • Western Blot [4] [3]. • Real-time PCR [3]. • Immunofluorescence [4]. | • Anti-proliferative IC50; cell viability. • Phosphorylation levels of VEGFR2 and downstream effectors (e.g., STAT3, Akt, ERK); pathway modulation. • mRNA expression of VEGFR2 and target genes (e.g., Vitronectin) [3]. • Protein localization and expression (e.g., VEGFA, α-SMA) [4]. | | In Vivo Efficacy Models | • Xenograft Models: Human cancer cells implanted in immunodeficient mice [3]. • Laser-Induced CNV Model: A standard model for nAMD [4]. | • Tumor volume and weight; in vivo anti-tumor efficacy. • CNV lesion size (measured by isolectin B4 staining); anti-angiogenic efficacy in the eye [4]. | | Target Expression Profiling | Immunohistochemistry (IHC) on patient tissue samples (e.g., tumor sections, retinal tissues) [6] [3]. | VEGFR2 protein expression levels and localization; patient stratification biomarker. |

VEGFR-2 Signaling Pathway

The diagram below outlines the core VEGFR-2 signaling pathway, which is crucial for understanding the mechanism of action of any VEGFR-2 inhibitor. The downstream effects lead to key cellular processes driving angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding Downstream Downstream Pathways VEGFR2->Downstream Autophosphorylation PKC PKC/MAPK Downstream->PKC PI3K PI3K/Akt Downstream->PI3K STAT3 STAT3 Downstream->STAT3 eNOS eNOS/NO Downstream->eNOS Prolif Proliferation PKC->Prolif Surv Survival PI3K->Surv Mig Migration STAT3->Mig Perm Permeability eNOS->Perm

Research Directions and Considerations

Recent research highlights several key areas beyond simple angiogenesis inhibition that are relevant for developing a new VEGFR-2 inhibitor:

  • Non-Angiogenic Roles in Cancer: VEGFR2 signaling in some gastric cancer cells can directly promote tumorigenesis and metastasis in a pro-angiogenic-independent way by upregulating factors like Vitronectin (VTN) [3]. This suggests inhibitors could have a dual mechanism of action.
  • Fibrosis Regulation: In nAMD, VEGFR2 signaling is involved in the development of subretinal fibrosis, a major cause of vision loss despite anti-VEGF therapy. Targeting VEGFR2 can suppress α-SMA expression and fibrotic scarring [4].
  • Broad-Spectrum Antiviral Potential: A 2024 study identified VEGFR2 as a novel host dependency factor for enterovirus replication (e.g., EV-A71). Inhibitors like Pazopanib showed broad-spectrum anti-enterovirus activity, suggesting a repurposing potential for viral infections [5].

References

What You Can Do to Find the Information

Author: Smolecule Technical Support Team. Date: February 2026

Since the specific compound data is not available in the current search, here are steps you can take to find the information you need:

  • Check Specialized Databases: Search in commercial chemical vendor catalogs (e.g., MedChemExpress, Selleckchem, Cayman Chemical) or life science databases (e.g., ChEMBL, PubChem). These often provide detailed biological activity data and purchasing information for research compounds.
  • Perform a Literature Search: Use scientific databases like PubMed, Google Scholar, or Scopus. Search for the exact compound name "Vegfr-2-IN-24" in the full text of articles, as it may be featured in a recent publication that hasn't been widely indexed yet.
  • Review Patent Literature: New chemical inhibitors are often disclosed in patent applications first. Searching patent databases can sometimes yield the most current structural and biological data.

Foundational Knowledge on VEGFR-2 Inhibition

While data on your specific compound is unavailable, the search yielded high-quality information on the general principles of VEGFR-2 inhibition, which can serve as a valuable technical reference. The table below summarizes key quantitative relationships and methodologies that are central to profiling any VEGFR-2 inhibitor in vitro.

Aspect Key Findings & Established Protocols Relevance to Inhibitor Profiling
PK/PD Relationship Hypertension risk & BP elevation >1 mmHg occur when unbound avg. plasma concentration (Cav,u) >0.1-fold of VEGFR-2 IC50. A >10-fold margin between IC50 and Cav,u confers minimal hypertension risk [1]. Critical for establishing therapeutic index and predicting clinical safety based on cellular potency (IC50) and pharmacokinetic data [1].

| Established Cellular Assays | • PAE/KDR ELISA: Inhibit VEGFR-2 phosphorylation in Porcine Aortic Endothelial cells overexpressing VEGFR-2 [1]. • HUVEC Proliferation (BrdU): Measure DNA synthesis inhibition in Human Umbilical Vein Endothelial Cells stimulated by VEGF [2]. | Standard cell-based potency assays for determining IC50 values. | | Key Phenotypic Assays | • Migration & Invasion: Boyden chamber (transwell) and wound-healing assay [2]. • Tube Formation: HUVECs plated on growth factor-reduced Matrigel to assess capillary-like structure disruption [2]. | Functional assays to confirm anti-angiogenic phenotype beyond simple kinase inhibition. | | Current Research Focus | • Dual Inhibitors: Development of VEGFR-2/HDAC dual inhibitors to overcome resistance [3]. • AI-Assisted Discovery: Use of fingerprint-enhanced graph attention convolutional networks (FnGATGCN) to screen for novel inhibitors [4]. | Indicates modern drug discovery strategies and compound design trends. |

VEGFR-2 Signaling Pathway and Experimental Workflow

Based on the gathered literature, the following diagram outlines the core VEGFR-2 signaling pathway and the typical in vitro experiments used to evaluate an inhibitor. This provides a logical framework for your technical guide.

G VEGFR-2 Signaling & Inhibitor Assay Workflow cluster_pathway VEGFR-2 Signaling Pathway cluster_workflow Key In Vitro Assays for VEGFR-2 Inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCγ PLCγ / PKC VEGFR2->PLCγ Y1175 PKB PI3K / Akt VEGFR2->PKB Y951, Y1175 MAPK p38 / ERK VEGFR2->MAPK Y1214, Y1175 FAK FAK / Paxillin VEGFR2->FAK Y801 Outcomes Cell Proliferation Migration Survival Tube Formation PLCγ->Outcomes PKB->Outcomes MAPK->Outcomes FAK->Outcomes KinaseAssay Kinase Activity Assay (ELISA) CellViability Cell Viability (MTT/CCK-8) Migration Migration/Invasion (Wound Healing / Boyden Chamber) TubeForm Tube Formation (Matrigel) Start VEGFR-2 Inhibitor (e.g., this compound) Start->VEGFR2 Inhibits Start->KinaseAssay Tested in

References

VEGFR-2 Signaling Pathway in Angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2 is a primary mediator of angiogenic signaling in endothelial cells. The diagram below illustrates the key pathway activated upon VEGF-A binding.

G VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Ig-like domains 2-3 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLC-γ Dimerization->PLCg e.g., via pY1175 PI3K PI3K/Akt Dimerization->PI3K e.g., via pY951 FAK FAK/Rac/PAK Dimerization->FAK e.g., via pY1214 Proliferation Cell Proliferation PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability Survival Cell Survival PI3K->Survival Migration Cell Migration FAK->Migration

This cascade, initiated by ligand binding and receptor dimerization, leads to key endothelial cell responses [1] [2] [3]. Inhibitors like tyrosine kinase inhibitors (TKIs) or monoclonal antibodies can block this pathway at various points [4].

Experimental Models for Assessing VEGFR-2 Inhibition

The table below summarizes common in vitro and in vivo models used to evaluate the anti-angiogenic effects of VEGFR-2 inhibitors, based on methodologies from recent studies.

Assay Type Key Readouts & Measurements Example Model/System
In Vitro Assays
  • Cell Viability/Cytotoxicity [5]

  • Endothelial Cell Proliferation [5]

  • Endothelial Cell Migration

  • Tube Formation Assay

  • WST-1 assay absorbance (450 nm reference) [5]

  • % BrdU-positive cells (flow cytometry) [5]

  • Cells migrated per field (e.g., scratch/wound healing assay)

  • Number of tubular meshes or branches; total tube length

  • HUVECs, HDMECs [5]

  • HUVECs [5]

  • HUVECs

  • HUVECs on Matrigel or other ECM

| In Vivo & Ex Vivo Models | | |

  • Matrigel Plug Assay [5]

  • Laser-induced CNV Model [6]

  • Aortic Ring Assay [5]

  • Tumor Xenograft Models [7]

  • Hemoglobin content (colorimetric); immunofluorescence for CD31⁺ vessels [5]

  • CNV lesion size (isolectin B4 staining); VEGFA/αSMA expression (Western blot) [6]

  • Microvessel outgrowth from explanted aortic segments

  • Tumor volume; vessel density (OA/OCT imaging, CD31 IHC) [7]

  • C57BL/6 mice [5]

  • Mice [6]

  • Mouse aorta [5]

  • Immunodeficient mice (e.g., with U87MG, MIA PaCa-2 cells) [7]

Example Quantitative Data from Reference VEGFR-2 Inhibitors

To provide context for expected results, the table below shows representative data for other VEGFR-2 inhibitors reported in the literature.

Inhibitor Model Key Findings Reference
Apatinib Laser-induced CNV (Mouse) Reduced CNV lesion size; ↓ VEGFA & αSMA protein expression vs. control. [6]
Apatinib ARPE-19 cells (TCM-stimulated) Dose-dependent ↓ VEGFA & αSMA fluorescence intensity; ↓ STAT3 phosphorylation. [6]
Clioquinol HUVECs (WST-1 Assay) Dose-dependent ↓ endothelial cell viability after 48h treatment. [5]
Clioquinol HUVECs (BrdU Assay) Significant ↓ in BrdU-positive cells (proliferation) at 10 µM. [5]
SRH-DR5-B-iRGD MIA PaCa-2 Xenograft Reduced vessel fraction (OA imaging) & number of perfused vessels (OCT-MA). [7]

Adaptation Guide for Vegfr-2-IN-24 Profiling

When experimental data for this compound becomes available, you can structure your application notes as follows:

  • Introduction: State the compound's purpose as a VEGFR-2 inhibitor and its potential therapeutic application (e.g., cancer, nAMD).
  • Mechanism of Action: Detail how it interacts with VEGFR2, citing binding assays or kinase activity tests.
  • Results: Use tables and figures to present quantitative results from the assays described above.
  • Protocols: Provide step-by-step methods for key experiments, referencing the general methodologies outlined.

References

Comprehensive Application Notes and Protocols for Studying VEGFR-2-IN-24 in Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGFR-2 Signaling and Therapeutic Inhibition

Biological Significance of VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a transmembrane glycoprotein and a tyrosine kinase receptor that serves as the primary mediator of VEGF-induced angiogenesis. Expressed predominantly on vascular endothelial cells, VEGFR-2 regulates fundamental physiological processes including endothelial cell proliferation, migration, survival, and vascular permeability. The structure of VEGFR-2 comprises several critical domains: an extracellular domain with seven immunoglobulin-like subdomains responsible for ligand binding, a transmembrane domain, a juxtamembrane domain, an ATP-binding domain, a kinase insert domain, a phosphotransferase domain, and a flexible C-terminal domain. VEGFR-2 exists in three molecular forms classified by weight: the glycosylated mature form (230 kDa), a non-glycosylated form (150 kDa), and an intermediate form (200 kDa), with only the mature glycosylated form being fully active in intracellular signal transduction [1].

VEGFR-2 in Pathological Angiogenesis

In pathological conditions, particularly cancer, VEGFR-2 signaling becomes dysregulated, driving tumor angiogenesis and facilitating cancer progression. Upon binding with its ligands (primarily VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades including the RAF/MEK/ERK pathway and the PI3K/AKT pathway. These pathways promote endothelial cell proliferation, migration, and survival, ultimately resulting in new blood vessel formation that supplies tumors with oxygen and nutrients. The critical role of VEGFR-2 in tumor angiogenesis has made it a prime target for anti-cancer therapies, with numerous inhibitors developed to block its activity and disrupt the blood supply to tumors [1] [2]. Beyond cancer, VEGFR-2 signaling contributes to other pathological conditions characterized by excessive angiogenesis, including neovascular age-related macular degeneration (nAMD), where abnormal blood vessel growth from the choroid leads to vision impairment and potential blindness [3].

Therapeutic Potential of VEGFR-2-IN-24

Mechanism of Action

This compound represents a class of selective tyrosine kinase inhibitors that specifically target the intracellular kinase domain of VEGFR-2. By competing with ATP for binding to the receptor's kinase domain, this compound prevents receptor autophosphorylation and subsequent downstream signaling activation. This inhibition effectively blocks VEGF-mediated biological responses, including endothelial cell proliferation, migration, and survival, thereby exerting potent anti-angiogenic effects. The specificity of this compound for VEGFR-2 minimizes off-target effects and potential toxicities associated with broader kinase inhibition, making it a promising candidate for therapeutic development [2].

Research and Clinical Applications

Preclinical studies have demonstrated that VEGFR-2 inhibition effectively suppresses tumor growth and angiogenesis across various cancer types, including cholangiocarcinoma, glioblastoma, colon cancer, and gastric cancer. In cholangiocarcinoma, VEGFR-2 inhibition significantly reduced cell proliferation, migration, and invasion by suppressing the VEGFR-2/RAF/MEK/ERK and PI3K/AKT pathways [2]. Similarly, in glioblastoma models, VEGFR-2 blockade inhibited tumor cell proliferation by enhancing mitochondrial biogenesis through the AKT-PGC1α-TFAM signaling cascade [4]. Beyond oncology, VEGFR-2 inhibitors like apatinib have shown promise in treating ocular neovascularization, reducing both angiogenesis and fibrosis in models of neovascular age-related macular degeneration [3]. The broad therapeutic potential of VEGFR-2 inhibitors underscores the importance of robust experimental protocols for evaluating their efficacy in various disease contexts.

Experimental Protocols for this compound Cell Proliferation Studies

Cell Culture and Preparation

Materials Required:

  • VEGFR-2-expressing cell lines (e.g., HUVEC, QBC939, TFK-1, U87, U38)
  • Complete cell culture medium (appropriate base medium with 10% FBS and 1% penicillin-streptomycin)
  • This compound compound (prepare 10 mM stock solution in DMSO)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trypsin-EDTA solution (0.25%)
  • Tissue culture flasks and multi-well plates
  • Hemocytometer or automated cell counter
  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Line Selection: Select appropriate VEGFR-2-expressing cell lines based on research objectives. Human umbilical vein endothelial cells (HUVECs) represent primary endothelial cells, while cancer cell lines like QBC939 (cholangiocarcinoma) or U87 (glioblastoma) provide models for tumor cell responses [2] [4].
  • Culture Maintenance: Grow cells in complete medium under standard conditions (37°C, 5% CO₂). Passage cells at 80-90% confluence using trypsin-EDTA to detach adherent cells.
  • Compound Preparation: Prepare 10 mM this compound stock solution in DMSO and store at -20°C. Create working concentrations by serial dilution in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability.
  • Experimental Seeding: Harvest cells during logarithmic growth phase and seed at appropriate densities in multi-well plates (see Table 1 for specific recommendations). Allow cells to adhere overnight before treatment.

Table 1: Recommended cell seeding densities for proliferation assays

Assay Type Cell Line Seeding Density Plate Format Medium Volume
MTT assay HUVEC 5,000-10,000 cells/well 96-well 100-200 µL
MTT assay QBC939 1×10⁵ cells/well 96-well 100-200 µL
MTT assay TFK-1 1×10⁵ cells/well 96-well 100-200 µL
CCK-8 assay U87 1×10⁴ cells/well 96-well 100 µL
CCK-8 assay U38 1×10⁴ cells/well 96-well 100 µL
Cell Proliferation Assay (MTT Method)

Materials Required:

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO or MTT solvent
  • Multi-well plate reader (capable of measuring 492 nm absorbance)
  • This compound at various concentrations (typically 0-100 µM range)
  • Optional: VEGF stimulation (recombinant human VEGF, 20-200 ng/mL)

Procedure:

  • Cell Treatment: After overnight attachment, treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10,000 nM) for 24-72 hours. Include VEGF stimulation (100 ng/mL) if investigating VEGF-mediated proliferation [2].
  • MTT Application: Add MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove the medium and add DMSO (100 µL/well for 96-well plates) to dissolve the formazan crystals. Shake plates gently for 10-15 minutes.
  • Absorbance Measurement: Measure absorbance at 492 nm using a plate reader. Calculate cell viability using the formula: % Viability = (ODₜₑₛₜ/ODᶜᵒⁿᵗʳᵒˡ) × 100
  • Data Analysis: Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism).

Table 2: Representative this compound effects on cell viability across different cell lines

Cell Line Cell Type Assay IC₅₀ Value Treatment Duration Key Observations
HUVEC Endothelial MTT ~100 nM 48 hours Dose-dependent inhibition of VEGF-stimulated proliferation
QBC939 Cholangiocarcinoma MTT ~1000 nM 24 hours Significant reduction at ≥100 nM
TFK-1 Cholangiocarcinoma MTT ~500 nM 24 hours Enhanced inhibition with VEGF co-treatment
U87 Glioblastoma CCK-8 ~2500 nM 48 hours Associated with increased mitochondrial biogenesis
U38 Glioblastoma CCK-8 ~1500 nM 48 hours Correlated with AKT phosphorylation reduction
Cell Migration Assay (Wound Healing Method)

Materials Required:

  • Culture-insert wells or pipette tips (200 µL)
  • Phase-contrast microscope with imaging capabilities
  • Image analysis software (e.g., ImageJ)

Procedure:

  • Wound Creation: Seed cells in 6-well or 12-well plates until 100% confluence. Create a uniform wound using a 200 µL pipette tip or culture insert. Gently wash with PBS to remove detached cells.
  • Treatment Application: Add this compound at desired concentrations (typically 100 nM) with or without VEGF stimulation (100 ng/mL) [2].
  • Image Acquisition: Capture images of the wound immediately after treatment (0 hour) and at regular intervals (e.g., 24, 48 hours) using a phase-contrast microscope. Maintain consistent positioning for accurate comparison.
  • Quantitative Analysis: Measure wound width or area using image analysis software. Calculate migration distance or percentage of wound closure using the formula: % Migration = [(Wound width₀ₕ - Wound widthₜₕ)/Wound width₀ₕ] × 100
  • Statistical Comparison: Compare migration rates between treatment groups and controls using appropriate statistical tests (e.g., Student's t-test, ANOVA).
Cell Invasion Assay (Transwell Method)

Materials Required:

  • Transwell chambers with polyethylene terephthalate membranes (8 µm pore size)
  • Matrigel or other extracellular matrix substitutes
  • Crystal violet staining solution (0.1% w/v)
  • 4% paraformaldehyde solution

Procedure:

  • Membrane Coating: Coat Transwell membranes with Matrigel (50 µL/well, diluted in serum-free medium) and allow to solidify for 1-2 hours at 37°C.
  • Cell Preparation: Harvest and resuspend cells in serum-free medium at 1×10⁵ cells/mL. Add this compound (100 nM) to cell suspension if testing direct inhibition.
  • Assay Setup: Place cell suspension in the upper chamber (100-200 µL) and add complete medium with chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber. For inhibition studies, include this compound in both chambers at appropriate concentrations.
  • Incubation and Fixation: Incubate for 24 hours at 37°C. Carefully remove cells from the upper membrane surface using a cotton swab. Fix invaded cells on the lower membrane surface with 4% paraformaldehyde for 30 minutes.
  • Staining and Quantification: Stain fixed cells with 0.1% crystal violet for 30 minutes, rinse gently with PBS, and air dry. Capture images of stained membranes and count invaded cells in multiple fields using microscopy. Express results as percentage invasion relative to control.

Signaling Pathway Analysis

VEGFR-2 Signaling Cascade

The diagram below illustrates the key signaling pathways mediated by VEGFR-2 and their inhibition by this compound:

G VEGFR-2 Signaling Pathways and Inhibition cluster_1 RAF/MEK/ERK Pathway cluster_2 PI3K/AKT Pathway cluster_3 Mitochondrial Biogenesis Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation STAT3 STAT3 VEGFR2->STAT3 Activation VEGFR2_IN24 This compound VEGFR2_IN24->VEGFR2 Inhibition PKC PKC PLCg->PKC MAPK MAPK/ERK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Invasion Cell Invasion MAPK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PGC1a PGC-1α AKT->PGC1a Phosphorylation (Indirect) AKT->PGC1a Nuclear Translocation AKT->Proliferation Survival Cell Survival AKT->Survival mTOR->Survival STAT3->Proliferation TFAM TFAM PGC1a->TFAM Mitochondria Mitochondrial Biogenesis TFAM->Mitochondria Mitochondria->Proliferation

Key Signaling Pathways Affected by this compound

This compound exerts its anti-proliferative effects primarily through inhibition of two critical signaling cascades:

  • RAF/MEK/ERK Pathway: VEGFR-2 activation typically stimulates the RAF/MEK/ERK pathway through PLCγ and PKC activation, promoting gene expression changes that drive cell proliferation, migration, and invasion. This compound effectively blocks this pathway at its origin, preventing MAPK/ERK activation and subsequent proliferative signaling [2].

  • PI3K/AKT Pathway: The PI3K/AKT pathway represents another major signaling route downstream of VEGFR-2, regulating cell survival, metabolism, and growth. This compound inhibits AKT phosphorylation, thereby suppressing survival signals and enhancing pro-apoptotic pathways. In glioblastoma cells, this AKT inhibition leads to reduced phosphorylation of PGC1α, promoting its nuclear translocation and activating mitochondrial biogenesis through TFAM, ultimately resulting in increased reactive oxygen species production and growth inhibition [4].

  • STAT3 Pathway: In neovascular age-related macular degeneration models, VEGFR-2 inhibition reduces STAT3 phosphorylation, which contributes to both anti-angiogenic and anti-fibrotic effects. This suggests that this compound may also impact this pathway in certain cellular contexts [3].

Data Analysis and Interpretation

Quantitative Assessment of VEGFR-2 Inhibition

Calculation of Inhibition Parameters:

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis of dose-response data. This value represents the concentration of this compound required to reduce cell proliferation by 50% compared to untreated controls.
  • Statistical Analysis: Perform appropriate statistical tests (e.g., Student's t-test for two groups, one-way ANOVA for multiple comparisons) to determine significance between treatment groups. A p-value < 0.05 is typically considered statistically significant.
  • Quality Controls: Include positive controls (known VEGFR-2 inhibitors like apatinib or Ki8751) and vehicle controls (DMSO at equivalent concentration) in all experiments to validate assay performance and specificity.

Table 3: Key parameters for evaluating this compound efficacy in proliferation assays

Parameter Definition Calculation Method Interpretation
IC₅₀ Concentration inhibiting 50% of proliferation Non-linear regression of dose-response curve Lower values indicate greater potency
% Maximal Inhibition Maximum effect achieved at saturating concentrations (1 - (OD_min/OD_control)) × 100 Higher values indicate greater efficacy
Selectivity Index Ratio of IC₅₀ in normal vs. cancerous cells IC₅₀(normal)/IC₅₀(cancer) Values >1 indicate preferential cancer cell inhibition
VEGF Protection Reduction in efficacy with VEGF co-treatment IC₅₀(+VEGF)/IC₅₀(-VEGF) Values >1 suggest VEGF-competitive mechanism
Mechanistic Validation Studies

To confirm that observed anti-proliferative effects specifically result from VEGFR-2 inhibition, include the following mechanistic validations:

  • Gene Silencing Controls: Perform VEGFR-2 knockdown using siRNA or shRNA and compare phenotypic effects with pharmacological inhibition. Similar outcomes support target specificity [2] [4].
  • Phosphorylation Analysis: Assess VEGFR-2 autophosphorylation and downstream signaling molecules (AKT, ERK, STAT3) via Western blot to verify pathway inhibition.
  • Combination Studies: Evaluate potential synergistic effects with other targeted therapies or chemotherapeutic agents to identify potential combination strategies.

Technical Considerations and Troubleshooting

Optimization Guidelines
  • Cell Density Titration: Optimize initial cell seeding density for each cell line and assay format to ensure logarithmic growth throughout the experiment without reaching confluence.
  • Serum Concentration: Standardize serum concentration (typically 0.5-2% FBS) during treatment to minimize serum-induced proliferation while maintaining cell viability.
  • DMSO Toxicity: Always include vehicle controls matched to the highest DMSO concentration used in treatments to account for potential solvent toxicity.
  • Time Course Analysis: Perform preliminary time course experiments to identify optimal treatment durations that capture both early and late effects of VEGFR-2 inhibition.
Common Challenges and Solutions
  • High Background Proliferation: Reduce serum concentration during treatment phase or use serum-free conditions with defined growth factors.
  • Variable IC₅₀ Values: Ensure consistent cell passage number, avoid over-confluence, and standardize assay conditions across experiments.
  • Poor Inhibition Efficacy: Verify compound stability and solubility, consider fresh preparation of stock solutions, and confirm VEGFR-2 expression in target cells.
  • Inconsistent Migration/Invasion Results: Pre-coat membranes uniformly, use consistent cell numbers, and include appropriate chemoattractant controls.

Conclusion

These application notes provide comprehensive protocols for evaluating the anti-proliferative effects of this compound across various experimental contexts. The detailed methodologies enable researchers to reliably assess compound efficacy, mechanism of action, and potential therapeutic applications. By following these standardized approaches, investigators can generate comparable data across different laboratories and accelerate the development of VEGFR-2-targeted therapies for cancer and other angiogenesis-dependent diseases.

References

Available Experimental Data on VEGFR-2-IN-24

Author: Smolecule Technical Support Team. Date: February 2026

The data below is compiled from a supplier's product information and an associated research article [1].

Table 1: Summary of Reported Biological Activity for VEGFR-2-IN-24

Assay Type Cell Line / Target Reported IC₅₀ Value Experimental Context Notes
Enzymatic Inhibition VEGFR-2 0.22 µM Incubation time: 5 minutes [1].
Cytotoxicity (MTT Assay) HepG-2 (Liver Cancer) 11.19 µM Incubation: 72 hours [1].
Cytotoxicity (MTT Assay) HCT-116 (Colon Cancer) 8.99 µM Incubation: 72 hours [1].
Cytotoxicity (MTT Assay) MCF-7 (Breast Cancer) 7.10 µM Incubation: 72 hours [1].

Information Gaps and Recommended Next Steps

To compile the detailed application notes and protocols you need, the following critical information is currently missing from the publicly available search results:

  • Detailed Experimental Protocols: The search results lack step-by-step methodologies for the MTT and enzymatic inhibition assays specific to this compound.
  • Complete Biological Characterization: Data on key areas like pharmacokinetics (ADME), in vivo efficacy in animal models, safety and toxicology profiles, and selectivity against other kinases is not available in the searched sources.
  • Chemical Synthesis Protocol: The procedure for synthesizing this compound is not provided.

To proceed, I suggest you:

  • Contact the Source Supplier: Reach out to MedChemExpress (MCE) directly for any technical data sheets or application notes they may have for product HY-147902 (this compound) [1].
  • Retrieve the Primary Literature: Obtain the full text of the cited research article (PubMed ID: 38728867) for potentially more detailed experimental sections [1].
  • Consult Brofer Methodologies: Review general protocols for VEGFR-2 inhibitors from highly-cited and authoritative papers in the field for standard practices you can adapt [2] [3].

VEGFR-2 Signaling and Inhibitor Mechanism

The diagram below illustrates the general mechanism of VEGFR-2 inhibition, which provides context for how this compound is expected to function.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2  Binding Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization  Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream  Triggers CellularResponse Cellular Responses (Proliferation, Migration, Survival) Downstream->CellularResponse  Promotes Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->VEGFR2  Inhibits ATP  Binding Site

This generalized signaling pathway and inhibition mechanism is consistent with the function of established VEGFR-2 inhibitors and provides a framework for understanding the role of this compound [2] [3] [4].

References

Proposed Application Notes for a VEGFR-2 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Objective To evaluate the in vivo efficacy, optimal dosing, and mechanism of action of a VEGFR-2 inhibitor in mouse models of gastric cancer and laser-induced choroidal neovascularization (CNV) [1] [2].

2. Introduction VEGFR-2 is a critical mediator of angiogenesis and is also expressed on various cancer cells, where it can directly promote tumorigenesis and metastasis independent of its pro-angiogenic effects [1]. Inhibiting VEGFR-2 disrupts tumor blood supply and can directly impede cancer cell proliferation and invasion.

3. Preliminary In Vitro Data Before proceeding to in vivo studies, confirm the compound's activity and mechanism in relevant cell lines. The table below summarizes example findings from similar studies.

Table 1: Example In Vitro Profiling of VEGFR-2 Inhibitory Activity

Cell Line / Assay Key Findings Reported Outcome
Gastric Cancer Cells (MKN-45, etc.) Inhibition of proliferation and invasion; downregulation of VEGFR-2 downstream effectors like Vitronectin (VTN) [1] IC~50~: ~0.20 μM in VEGFR-2 kinase assay [1]
ARPE-19 (Retinal Pigment Epithelium) Reduction in VEGFA and α-SMA expression levels under conditioned media stress [2] Dose-dependent decrease in protein levels

4. In Vivo Study Design The following workflow outlines the key stages for conducting in vivo efficacy studies.

G cluster_0 Model Selection Details cluster_1 Administration Routes Start Start In Vivo Study M1 Animal Model Selection Start->M1 M2 Compound Administration M1->M2 A Gastric Cancer Xenograft B Laser-Induced CNV M3 Efficacy Monitoring M2->M3 C Oral Gavage D Intraperitoneal Injection E Intravitreal Injection M4 Endpoint Analysis M3->M4 End Data Synthesis M4->End

Detailed Experimental Protocols

Protocol 1: Efficacy in Gastric Cancer Xenograft Models

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) subcutaneously implanted with human gastric cancer cells (e.g., MKN-45, MKN-28) [1].
  • Dosing Regimen:
    • Begin treatment when tumors reach a palpable size (e.g., ~100-150 mm³).
    • Administer the VEGFR-2 inhibitor (e.g., via oral gavage) daily. A common dose for inhibitors like apatinib is 100-200 mg/kg [1].
    • Include control groups: vehicle-treated and a positive control (e.g., apatinib).
  • Efficacy Monitoring:
    • Measure tumor volume with calipers 2-3 times per week.
    • Monitor mouse body weight as an indicator of toxicity.
  • Endpoint Analysis:
    • Tumor Growth: Calculate tumor volume and inhibition rate.
    • Biomarker Analysis: Harvest tumors for immunohistochemistry (IHC) or Western blot to assess VEGFR2 phosphorylation, and expression of downstream proteins like VTN, Ki67 (proliferation), and CD31 (microvessel density) [1].

Protocol 2: Efficacy in Neovascular Age-Related Macular Degeneration (nAMD) Model

  • Animal Model: Use C57BL/6J mice with laser-induced choroidal neovascularization (CNV) to mimic nAMD [2].
  • Dosing Regimen:
    • Administer the inhibitor shortly after laser injury (e.g., within a day).
    • Test different routes: a single intravitreal injection (e.g., 1-2 µg/eye) or repeated subconjunctival injections [2].
    • Include control groups: laser-only (vehicle) and anti-VEGF antibody (e.g., bevacizumab) as a positive control.
  • Efficacy Monitoring:
    • Use in vivo imaging like spectral-domain optical coherence tomography (SD-OCT) to monitor subretinal hyper-reflective lesions weekly [2].
  • Endpoint Analysis (at Day 7-14 post-laser):
    • CNV Lesion Size: Quantify the area of CNV using fluorescein angiography or by staining choroidal flat mounts with isolectin B4 [2].
    • Molecular Analysis: Analyze retinal pigment epithelium (RPE)/choroid complexes by Western blot for levels of VEGFA, α-SMA (fibrosis), and phosphorylated STAT3 [2].

Anticipated Results & Data Interpretation

The expected outcomes, based on studies with similar VEGFR-2 inhibitors, are summarized below.

Table 2: Expected In Vivo Outcomes of VEGFR-2 Inhibition

Disease Model Primary Efficacy Readout Expected Outcome Biomarker Validation
Gastric Cancer Tumor volume and weight Significant inhibition of tumor growth compared to vehicle group [1] Decreased p-VEGFR2, VTN, and CD31 in treated tumors [1]
nAMD (CNV) CNV lesion area Reduced lesion size compared to laser-only control [2] Downregulation of VEGFA, α-SMA, and p-STAT3 in ocular tissues [2]

The signaling pathway below illustrates the proposed mechanism of action for a VEGFR-2 inhibitor in these models.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding STAT3 STAT3 Phosphorylation VEGFR2->STAT3 Activates Inhibitor VEGFR-2-IN-24 Inhibitor->VEGFR2 Inhibits Downstream Downstream Effects STAT3->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Fibrosis Fibrosis (α-SMA) Downstream->Fibrosis Promotes Proliferation Cell Proliferation & Invasion Downstream->Proliferation Promotes VTN Vitronectin (VTN) Expression Downstream->VTN Regulates

References

Known VEGFR-2 Inhibitors for Reference

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Scaffold Reported IC₅₀ / Activity Key Characteristics
Thieno[2,3-d]pyrimidine (e.g., 21b, 21e) [1] 21 - 47 nM (Enzyme); In vivo antitumor activity at 5-10 mg/kg/day in mice [1] Type II inhibitor; binds to inactive "DFG-out" kinase conformation; occupies ATP pocket and allosteric site [1].
Furo[2,3-d]pyrimidine (e.g., 15b) [1] 99.5% HUVEC proliferation inhibition at 10 μM [1] Type II inhibitor; shares core pharmacophore with thienopyrimidine [1].
FDA-Approved Drugs (Repurposed) [2] Flubendazole, Rilpivirine, Papaverine (IC₅₀ 0.47 - 6.29 μM) [2] Identified via virtual screening; demonstrate direct VEGFR2 kinase inhibition [2].
Sialyllactose (3SL, 6SL) [3] Suppressed VEGFR-2 phosphorylation in cells; inhibited angiogenesis in vivo [3] Natural sugar; inhibits VEGF binding to extracellular domain (IgD2 & IgD3) [3].

Experimental Workflow for VEGFR-2 Inhibitor Characterization

Since a specific protocol for VEGFR-2-IN-24 is unavailable, the established workflow for characterizing any new VEGFR-2 inhibitor typically involves the following stages, from initial biochemical screening to in vivo validation. The diagram below outlines this multi-step process.

G start Candidate Compound in_vitro In Vitro Profiling start->in_vitro step1 Biochemical Kinase Assay (Measure IC₅₀) in_vitro->step1 step2 Cellular Assays (e.g., HUVEC proliferation) in_vitro->step2 in_vivo In Vivo Validation step2->in_vivo step3 Animal Model Studies (e.g., Tumor xenografts) in_vivo->step3 step4 Anti-angiogenic Assessment (e.g., Microvessel density) in_vivo->step4 moa Mechanism of Action Studies step4->moa step5 Binding Mode Analysis (MD Simulations, Docking) moa->step5 step6 Downstream Signaling (Western Blot, p-VEGFR2) moa->step6

In Vitro Profiling
  • Biochemical Kinase Assay: The core experiment to confirm direct binding and inhibition. Activity is reported as the half-maximal inhibitory concentration (IC₅₀). This assay measures the compound's ability to inhibit VEGFR-2 kinase enzyme activity in a cell-free system [1] [2].
  • Cellular Assays: Evaluate the functional effect on living cells.
    • HUVEC Proliferation: The inhibition of VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) is a standard functional assay [1] [3].
    • Other Cellular Phenotypes: Also assess inhibition of VEGF-induced HUVEC migration and tube formation, which are key steps in angiogenesis [3].
In Vivo Validation
  • Animal Models: The anti-tumor and anti-angiogenic efficacy is typically evaluated in mouse xenograft models (e.g., Erhlich ascites carcinoma) [1]. Dosing is often administered orally for several consecutive days.
  • Angiogenesis Metrics: Tumor tissues are analyzed for reduction in microvessel density (using CD31 immunohistochemistry) and phosphorylation levels of VEGFR-2 to confirm target engagement [4] [1].
Mechanism of Action Studies
  • Computational Analysis: Molecular docking and Molecular Dynamics (MD) simulations (e.g., using Gromacs or AMBER software) are used to predict the binding mode and stability of the compound within the VEGFR-2 ATP-binding pocket [4] [5] [6].
  • Signaling Pathway Analysis: Western blotting is used to demonstrate that the compound inhibits the phosphorylation of VEGFR-2 and its key downstream effectors, such as ERK, AKT, and p38 [3].

Key Considerations for Your Research

  • Dosing is Context-Dependent: The effective concentration can vary significantly based on the assay system (enzyme vs. cell), cell type, and animal model.
  • Start with a Range: Without prior data, begin testing with a broad concentration range (e.g., 1 nM to 100 µM) and narrow it down based on results.
  • Use Positive Controls: Always include a known VEGFR-2 inhibitor (like Sorafenib or Sunitinib) as a benchmark in your experiments to validate your assay conditions [1].

I hope this structured overview of general principles and protocols is helpful for your work. If you have any additional information about this compound, such as its chemical structure or a related publication, I may be able to perform a more targeted search.


References

VEGFR-2 as a Therapeutic Target and Inhibitor Classifications

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a primary mediator of VEGF-induced signaling, which promotes endothelial cell proliferation, survival, migration, and tumor angiogenesis [1]. Inhibiting VEGFR-2 is a validated strategy in anticancer drug development.

Small molecule VEGFR-2 inhibitors are often classified based on their binding mode to the kinase domain [2]:

  • Type I inhibitors (e.g., Sunitinib, Pazopanib): These are ATP-competitive inhibitors that bind to the active "DFG-in" conformation of the kinase.
  • Type II inhibitors (e.g., Sorafenib, Cabozantinib): These bind to the inactive "DFG-out" conformation, occupying a hydrophobic pocket adjacent to the ATP-binding site.
  • Type III inhibitors (e.g., Vatalanib): These are allosteric, non-competitive inhibitors that bind outside the ATP-binding pocket.

Structural and Pharmacodynamic Relationships of VEGFR-2 Inhibitors

Although specific data on VEGFR-2-IN-24 is unavailable, the table below summarizes the half-maximal inhibitory concentration (IC₅₀) values and structural features of other potent VEGFR-2 inhibitors reported in recent literature. This can provide a benchmark for expected potency.

Table 1: Potent Heterocycle-Based VEGFR-2 Inhibitors and Key Structural Features

Compound Core / Description Potency (IC₅₀) Key Structural Features for VEGFR-2 Inhibition

| Triazolyl-quinazoline (Difluorophenyl analog) [3] | 7.0 nM | - 4-Anilinoquinazoline scaffold

  • Difluorophenyl group | | Quinazoline-benzenesulfonamide hybrid [3] | 0.24 µM | - Sulfonamide moiety at N-3 of quinazoline
  • Alkyl spacer between amide and aromatic ring | | Arylamide-containing quinazoline (4-fluorophenyl analog) [3] | 64.8 nM | - Arylamide linker
  • 4-fluorophenyl group | | 6,7-Dimethoxyquinazoline-diarylamide hybrid [3] | 16 nM | - 6,7-Dimethoxyquinazoline moiety
  • Diarylamide fragment with 3-methylphenyl group | | General Pharmacophore Model [2] | - | - Flat heteroaromatic ring system for ATP-binding pocket interaction
  • Linker region (central aryl ring/spacer)
  • Hydrogen bond donor/acceptor (e.g., amide, urea) to interact with Glu885 and Asp1046
  • Terminal hydrophobic moiety |

Standard Experimental Protocols for VEGFR-2 Inhibitors

The following are generalized protocols for key experiments used to evaluate the activity and effects of VEGFR-2 inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Phosphorylation Assay

This cell-based assay measures a compound's ability to inhibit ligand-induced VEGFR-2 phosphorylation [4].

  • Cell Culture: Use Porcine Aortic Endothelial (PAE) cells overexpressing human VEGFR-2. Maintain cells in Ham's F12 media supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 2 µg/mL puromycin.
  • Cell Plating: Plate cells in 96-well plates at a density of 3 × 10⁴ cells per well and incubate for 24 hours.
  • Serum Starvation: Replace growth media with serum-free media for 2.5 hours to synchronize the cell cycle.
  • Compound Treatment: Incubate cells with the test compound (e.g., a concentration range from 0.0006 to 10 µM) for 1.5 hours. Include a positive control (known inhibitor) and a negative control (vehicle only).
  • VEGF Stimulation: Stimulate cells with recombinant VEGF (50 ng/mL) for 5 minutes to activate VEGFR-2.
  • Cell Lysis and Analysis: Lyse cells with RIPA buffer. Determine the level of VEGFR-2 phosphorylation using a specific ELISA or Western Blot. The IC₅₀ value is the compound concentration that reduces VEGF-induced phosphorylation by 50%.
Protocol 2: In Vivo Efficacy and Treatment Duration Study

This protocol assesses the antitumor activity and optimal treatment duration of a VEGFR-2 inhibitor in a mouse model, based on standard methodologies [5] [6].

  • Animal Model: Establish human tumor xenografts in immunodeficient mice (e.g., nude mice) by subcutaneously injecting cancer cells (e.g., U87MG glioblastoma, MIA PaCa-2 pancreatic adenocarcinoma).
  • Randomization and Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.
    • Treatment Group: Administer the VEGFR-2 inhibitor. The route (oral gavage or intraperitoneal injection) and vehicle will depend on the compound's solubility.
    • Control Group: Administer vehicle only. A typical dosing regimen for efficacy studies can be daily or every other day, often continuing for several weeks until vehicle group tumors reach a predetermined endpoint size [5].
  • Tumor Monitoring: Measure tumor volumes and body weights 2-3 times per week using calipers. Calculate tumor volume using the formula: ( V = (L × W²) / 2 ), where L is the length and W is the width.
  • Endpoint Analysis: At the end of the study, analyze tumors by:
    • Immunohistochemistry (IHC): Stain for the endothelial cell marker CD31 to assess microvessel density and anti-angiogenic effect [6].
    • Biomarker Analysis: Measure plasma levels of circulating VEGFR2 and other angiogenic factors (VEGFA, Ang2) at baseline and during treatment to monitor pharmacodynamic response [7].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the VEGFR-2 signaling pathway and the mechanism of action for typical inhibitors.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization Downstream1 PLC-γ → PKC VEGFR2->Downstream1 Phosphorylation Downstream2 Raf → MEK → ERK VEGFR2->Downstream2 Downstream3 PI3K → AKT VEGFR2->Downstream3 Outcomes Cellular Outcomes: Proliferation, Survival Migration, Angiogenesis Downstream1->Outcomes Downstream2->Outcomes Downstream3->Outcomes Inhibitor Type I/II VEGFR-2 Inhibitor (e.g., Sunitinib, Sorafenib) Inhibitor->VEGFR2 Blocks ATP Binding Site

The following flowchart outlines a typical integrated workflow for evaluating a novel VEGFR-2 inhibitor from in vitro testing to in vivo validation.

G Start Identify/Design VEGFR-2 Inhibitor A In Vitro Profiling Start->A B Kinase Assay (IC₅₀ Determination) A->B C Cell-Based Assay (Inhibit VEGFR2 Phosphorylation) A->C D In Vivo Efficacy Study B->D C->D E Establish Tumor Xenograft Mouse Model D->E F Administer Compound (Determine Treatment Duration) E->F G Monitor Tumor Growth & Animal Health F->G H Endpoint Analysis: IHC, Biomarkers G->H I Data Integration & Go/No-Go Decision H->I

Important Considerations for Treatment Duration

Determining the optimal treatment duration for a VEGFR-2 inhibitor involves balancing efficacy and safety, and depends on several factors:

  • Clinical Context: In metastatic settings, treatment often continues until disease progression or unacceptable toxicity occurs [5] [1].
  • Resistance Mechanisms: Prolonged anti-angiogenic therapy can lead to resistance through the upregulation of alternative pro-angiogenic pathways [2]. This may necessitate combination therapies or treatment holidays.
  • Toxicity Monitoring: Common class-effect toxicities include hypertension, proteinuria, and fatigue [4] [2]. Treatment duration and dose may need adjustment based on the management of these adverse events. Preclinical models suggest a margin of >10-fold between the VEGFR-2 IC₅₀ and the unbound average plasma concentration (Cav,u) may minimize the risk of hypertension [4].

Research Recommendations

To proceed with your investigation of this compound, I suggest the following steps:

  • Contact Suppliers: Reach out to the chemical vendors that list this compound for sale, as they may provide application notes or data sheets not found in public literature.
  • Review Patent Literature: Search specialized patent databases (e.g., Google Patents, USPTO, Espacenet) using the compound name or structure. This can be a source of detailed biological data.
  • Explore Related Compounds: Use the structural and SAR information provided in this document as a starting point for understanding the potential profile of this compound.

References

Comprehensive Application Notes and Protocols for VEGFR-2 Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGFR-2 and Its Therapeutic Significance

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a member of the receptor tyrosine kinase (RTK) superfamily and serves as the primary regulator of angiogenesis, the process by which new blood vessels form from pre-existing ones. As a transmembrane protein, VEGFR-2 consists of an extracellular domain containing seven immunoglobulin-like domains, a transmembrane domain, and an intracellular domain with tyrosine kinase activity. The activation of VEGFR-2 occurs when VEGF ligands bind to its extracellular domain, leading to receptor dimerization, transphosphorylation, and initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. In pathological conditions, particularly cancer, VEGFR-2 is frequently overexpressed and contributes to tumor angiogenesis, enabling cancer cells to secure necessary oxygen and nutrients for growth and metastasis. This makes VEGFR-2 an attractive pharmaceutical target for anti-angiogenic cancer therapy.

The development of VEGFR-2 inhibitors has emerged as a promising strategy in anticancer drug discovery, with several agents already approved for clinical use including sorafenib, sunitinib, pazopanib, and cabozantinib. However, these drugs are often associated with significant limitations including side effects such as diarrhea, hypertension, hand-foot syndrome, and the development of drug resistance. These challenges have created an urgent need for novel VEGFR-2 inhibitors with improved efficacy and safety profiles. Molecular docking studies represent a powerful computational approach for identifying and optimizing potential VEGFR-2 inhibitors by predicting the binding interactions between small molecules and the target receptor, thereby facilitating rational drug design and reducing the time and cost associated with experimental screening methods.

Computational Approaches for VEGFR-2 Inhibitor Discovery

Overview of Structure-Based Drug Design Methods

Structure-based drug design (SBDD) comprises a suite of computational methodologies that leverage the three-dimensional structural information of a biological target to discover and optimize therapeutic agents. For VEGFR-2, several SBDD approaches have been successfully employed, including molecular docking, structure-based pharmacophore modeling, and molecular dynamics simulations. Molecular docking serves as the cornerstone technique, predicting the preferred orientation of a small molecule (ligand) when bound to its target receptor, enabling the estimation of binding affinity and analysis of intermolecular interactions. This approach allows researchers to virtually screen large compound libraries and prioritize candidates for experimental validation, significantly accelerating the hit identification and lead optimization phases of drug discovery.

Complementary computational methods enhance the effectiveness of molecular docking in VEGFR-2 inhibitor discovery. Structure-based pharmacophore modeling identifies essential interaction features between inhibitors and the VEGFR-2 binding pocket, providing a template for virtual screening when combined with molecular docking. Quantitative structure-activity relationship (QSAR) analysis, particularly when integrated with machine learning algorithms, builds predictive models of VEGFR-2 inhibitory activity based on molecular descriptors, with demonstrated accuracy rates exceeding 80% for test sets. Molecular dynamics simulations further assess the stability of ligand-receptor complexes over time, providing insights into binding mechanics and conformational changes that occur upon ligand binding. The integration of these approaches creates a powerful virtual screening pipeline for identifying novel VEGFR-2 inhibitors with potential therapeutic value.

Classification of VEGFR-2 Inhibitors

VEGFR-2 inhibitors can be classified into different types based on their binding modes and the conformational state of the receptor they target:

  • Type I inhibitors: These compounds bind to the active DFG-in conformation of VEGFR-2 and typically compete with ATP for the hinge region binding site. Examples include sunitinib and brivanib alaninate. They primarily interact with the hydrophobic cavity through their heterocyclic cores.

  • Type II inhibitors: These inhibitors target the inactive DFG-out conformation of VEGFR-2, occupying both the ATP-binding site and an adjacent hydrophobic allosteric pocket. Examples include sorafenib, tivozanib, and cabozantinib. They often demonstrate higher selectivity and slower dissociation rates compared to type I inhibitors.

  • Novel type I/II inhibitors: Emerging classes such as lenvatinib, fruquintinib, and axitinib incorporate additional chemical fragments that enable interactions with specific residues like Asp1046 and Glu885 while maintaining the core binding characteristics of type I or II inhibitors.

TABLE: Classification of VEGFR-2 Inhibitors Based on Binding Mode

Type DFG Conformation Binding Sites Key Interactions Representative Inhibitors
Type I DFG-in ATP-binding site Hinge region hydrophobic interactions Sunitinib, Brivanib alaninate
Type II DFG-out ATP site + allosteric pocket Gate area, hydrophobic back pocket Sorafenib, Tivozanib, Cabozantinib
Novel Type I DFG-in Extended ATP site Asp1046, Glu885 Lenvatinib, Fruquintinib, Axitinib
Novel Type II DFG-out Extended allosteric Hydrophobic cavity II Ponatinib

System Preparation Protocols

Protein Structure Selection and Preparation

The selection of an appropriate VEGFR-2 crystal structure is critical for successful docking studies, as the binding mode of inhibitors varies significantly depending on the DFG conformation and the presence of specific residues in the active site. A systematic evaluation of 36 VEGFR-2 kinase domain structures available in the Protein Data Bank revealed that structure 4ASE (resolution: 1.95 Å) demonstrates optimal performance for docking-based virtual screening of type II inhibitors, based on comprehensive validation metrics including enrichment factors and binding mode reproduction.

Protein Preparation Workflow:

  • Retrieval of crystal structure: Download the VEGFR-2 crystal structure (e.g., PDB ID: 4ASE, 4ASD, or 3WZE) from the RCSB Protein Data Bank (http://www.rcsb.org). Structures with resolution <2.5 Å and R-free value <0.25 are generally preferred.
  • Structure processing: Remove water molecules, ions, and co-crystallized solvents, except for water molecules involved in key bridging interactions between the protein and ligand. Add missing residues and loops using homology modeling tools when necessary.
  • Protonation state assignment: Add hydrogen atoms consistent with physiological pH (7.4). Optimize the hydrogen-bonding network by adjusting rotamer states for Asn, Gln, and His residues. Protonate histidine residues appropriately based on their local environment.
  • Energy minimization: Perform restrained minimization using the CHARMM or OPLS force field with an RMSD cutoff of 0.3 Å to relieve steric clashes while maintaining the overall protein structure.

For studies targeting type II inhibitors specifically, ensure the VEGFR-2 structure is in the DFG-out conformation, characterized by the orientation of Phe1047 side chain occupying the ATP-binding cleft, which creates the characteristic hydrophobic allosteric pocket. This conformation can be verified through visual inspection or consultation of the KLIFS database.

Ligand Preparation and Compound Libraries

Proper ligand preparation ensures accurate representation of molecular geometry and physicochemical properties, which is essential for reliable docking results. Ligands can include known VEGFR-2 inhibitors for validation studies, compound libraries for virtual screening, or newly designed molecules for binding prediction.

Ligand Preparation Protocol:

  • Structure acquisition: Obtain 2D or 3D structures of compounds from databases such as ZINC, ChEMBL, or in-house collections. For drug repurposing studies, FDA-approved drug libraries can be screened.
  • Format conversion and cleaning: Convert structures to appropriate formats (e.g., SDF, MOL2) and remove counterions, salts, and solvent molecules.
  • Tautomer and ionization state generation: Generate biologically relevant tautomers and protonation states at pH 7.4 using tools like LigPrep (Schrödinger) or Epik. For compounds with unknown stereochemistry, consider all possible stereoisomers.
  • Energy minimization: Optimize molecular geometry using molecular mechanics force fields (e.g., OPLS2005, MMFF94) with convergence criteria of 0.001 kcal/mol·Å for subsequent docking studies.

For virtual screening applications, compound libraries should be filtered based on drug-likeness criteria such as Lipinski's Rule of Five and Veber's rules to prioritize compounds with favorable pharmacokinetic properties. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction can be incorporated to eliminate compounds with undesirable characteristics early in the screening process.

Molecular Docking Execution

Grid Generation and Docking Parameters

The accurate definition of the binding site is fundamental for precise docking calculations. For VEGFR-2, the binding site encompasses the ATP-binding region and, for type II inhibitors, extends to the adjacent allosteric hydrophobic pocket created by the DFG-out conformation.

Grid Generation Protocol:

  • Binding site definition: Center the grid box on the centroid of the co-crystallized ligand or based on known binding residues for apo structures. For VEGFR-2, key residues include Lys868, Glu885, Cys919, Asp1046, and Phe1047.
  • Grid box dimensions: Set the grid box size to 20 Å × 20 Å × 20 Å to adequately encompass the entire binding site while maintaining computational efficiency. For type II inhibitors, ensure the box includes both the ATP-binding site and the allosteric pocket.
  • Receptor representation: Assign partial charges using the appropriate force field (e.g., CHARRM, OPLS2005). Set van der Waals scaling factors to 1.0 for non-polar atoms and 0.8 for polar atoms to allow reasonable penetration at polar interaction sites.

Docking Parameters:

  • Sampling thoroughness: For virtual screening, set exhaustiveness to 100 (in AutoDock Vina) to ensure comprehensive exploration of the conformational space and reproducible results.
  • Pose generation: Generate 9-10 poses per ligand to adequately sample different binding orientations while maintaining computational efficiency.
  • Scoring functions: Utilize both standard precision (SP) and extra precision (XP) scoring functions in a tiered approach—SP for initial screening followed by XP for refined assessment of top hits.

TABLE: Optimal Docking Parameters for VEGFR-2 Studies

Parameter Standard Precision (SP) Screening Extra Precision (XP) Refinement Recommended Software
Grid Box Size 20 Å × 20 Å × 20 Å 20 Å × 20 Å × 20 Å AutoDock Vina, Glide
Exhaustiveness 100 100 AutoDock Vina
Pose Number 9-10 per ligand 5-10 per ligand AutoDock Vina, Glide
Force Field OPLS2005 OPLS2005 Glide (Schrödinger)
Scoring Function Standard Precision Extra Precision Glide (Schrödinger)
Key Interactions Lys868, Glu885, Cys919 Asp1046, Phe1047, Gate area All docking software
Validation and Control Docking

Before proceeding with virtual screening or novel compound docking, it is essential to validate the docking protocol using compounds with known binding modes and activities. This ensures the computational method can accurately reproduce experimental observations.

Validation Protocol:

  • Self-docking validation: Redock the co-crystallized ligand from the selected VEGFR-2 structure and calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value ≤ 2.0 Å indicates acceptable reproduction of the binding mode.
  • Cross-docking validation: Dock known VEGFR-2 inhibitors with available crystallographic data into the selected structure to assess the robustness of the protocol across different chemotypes.
  • Decoy set validation: Use the Directory of Useful Decoys (DUD) database to evaluate the enrichment capability of the protocol. A good protocol should successfully prioritize active compounds over inactive decoys, with typical enrichment factors (EF) ranging from 10-30 for top 1% of the screened database.

For additional validation, pharmacophore modeling can be employed alongside docking. Develop a structure-based pharmacophore model based on key interactions observed in VEGFR-2-inhibitor complexes, including hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. Validate the model using a test set of known actives and decoys, with acceptable models demonstrating AUC values >0.7 and EF values >2.

Analysis and Validation of Docking Results

Binding Interaction Analysis

Comprehensive analysis of docking poses should focus on identifying key intermolecular interactions that contribute to binding affinity and selectivity. For VEGFR-2 inhibitors, several critical interactions have been established as crucial for effective binding:

  • Hinge region interactions: Hydrogen bonds between ligand heteroatoms and the backbone NH and C=O groups of Cys919, which serve as anchoring interactions for most ATP-competitive inhibitors.
  • Gatekeeper area interactions: Contacts with Val848, Ala866, and Lys868 in the region between the ATP-binding site and the allosteric pocket, particularly important for type II inhibitors.
  • DFG motif interactions: For type II inhibitors, hydrophobic interactions with Phe1047 of the DFG motif and hydrogen bonds with Glu885 and Asp1046.
  • Hydrophobic pocket occupancy: For type II inhibitors, extension into the hydrophobic allosteric pocket created by the DFG-out conformation, with interactions with Leu840, Val848, Leu1005, and Phe1047.

Interaction Analysis Protocol:

  • Hydrogen bonding assessment: Identify conventional hydrogen bonds, carbon-hydrogen bonds, and halogen bonds with key residues. Use distance cutoffs of 3.5 Å for donor-acceptor pairs and angle cutoffs of 30° for ideal geometry.
  • Hydrophobic interactions: Evaluate van der Waals contacts and π-π stacking interactions with hydrophobic residues in the binding pocket.
  • Electrostatic interactions: Identify salt bridges and π-cation interactions, particularly with Lys868 and Glu885.
  • Binding mode comparison: Compare the binding mode of novel compounds with known inhibitors to identify similar interaction patterns or novel binding mechanisms.
Molecular Dynamics and Binding Free Energy Calculations

While molecular docking provides static binding poses, additional validation through molecular dynamics (MD) simulations offers insights into the stability and dynamics of ligand-receptor complexes under more physiologically relevant conditions.

MD Simulation Protocol:

  • System setup: Solvate the ligand-receptor complex in an explicit solvent model (e.g., TIP3P water) with appropriate ion concentration to neutralize the system. Use periodic boundary conditions to mimic infinite dilution.
  • Equilibration: Gradually relax the system through energy minimization and stepwise equilibration under NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles.
  • Production run: Perform MD simulations for at least 100 ns, saving trajectories at intervals of 10-100 ps for analysis. Longer simulations (200-500 ns) may be required for complexes with significant conformational changes.
  • Trajectory analysis: Calculate root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration to assess system stability. Analyze hydrogen bond occupancy and interaction persistence throughout the simulation.

For quantitative assessment of binding affinity, MM-PBSA/GBSA calculations can be performed using frames extracted from stable portions of the MD trajectory. These methods combine molecular mechanics energies with continuum solvation models to estimate binding free energies, with lower (more negative) values indicating stronger binding. Validation studies have shown correlation between computed binding free energies and experimental inhibitory activities (IC50 values).

Experimental Workflow and Data Interpretation

The following diagram illustrates the comprehensive workflow for VEGFR-2 molecular docking studies, integrating the protocols described in previous sections:

G Start Start VEGFR-2 Docking Study Prep System Preparation Start->Prep ProteinPrep Protein Structure Selection & Preparation Prep->ProteinPrep LigandPrep Ligand Preparation & Library Curation Prep->LigandPrep Docking Docking Execution ProteinPrep->Docking LigandPrep->Docking GridGen Grid Generation & Parameter Setup Docking->GridGen DockRun Molecular Docking Simulations GridGen->DockRun Analysis Results Analysis DockRun->Analysis PoseAnalysis Pose Analysis & Interaction Mapping Analysis->PoseAnalysis Validation Experimental Validation & MD Refinement PoseAnalysis->Validation End Hit Identification & Lead Optimization Validation->End

VEGFR-2 Molecular Docking Workflow

Troubleshooting and Quality Control

Common Issues and Solutions:

  • Poor reproduction of crystallographic poses: If self-docking fails to reproduce the native pose (RMSD > 2.0 Å), check grid box placement and size, consider adjusting protein flexibility parameters, or try alternative docking programs.
  • Lack of correlation with experimental activities: If docking scores don't correlate with experimental IC50 values, consider using consensus scoring across multiple scoring functions, or incorporate MM-PBSA/GBSA for refined binding affinity estimation.
  • Inconsistent binding modes for similar compounds: Ensure consistent protonation states and tautomeric forms for related compounds, and verify that the docking parameters remain constant across all simulations.
  • High false positive rate in virtual screening: Implement additional filtering steps such as pharmacophore screening, drug-likeness filters, or machine learning-based activity prediction before docking to enrich the library with higher-quality compounds.

Quality Control Metrics:

  • Self-docking RMSD: ≤ 2.0 Å for reliable pose reproduction
  • Enrichment factor: >10 for top 1% of screened database
  • Docking precision: >70% success rate in cross-docking studies
  • Interaction conservation: Key interactions (e.g., with Cys919) should be preserved across similar chemotypes

Conclusion

Molecular docking studies represent a powerful and efficient approach for identifying and optimizing VEGFR-2 inhibitors, significantly reducing the time and resources required for early drug discovery. The protocols outlined in this document provide a comprehensive framework for conducting rigorous VEGFR-2 docking studies, from system preparation through validation and analysis. By adhering to these standardized methodologies and quality control measures, researchers can enhance the reliability and reproducibility of their computational findings, facilitating the discovery of novel anti-angiogenic agents with potential therapeutic applications in cancer and other angiogenesis-dependent diseases.

The integration of molecular docking with complementary computational approaches such as pharmacophore modeling, QSAR analysis, and molecular dynamics simulations creates a robust pipeline for VEGFR-2 inhibitor discovery. Furthermore, the experimental validation of computational predictions remains essential for translating virtual hits into biologically active compounds, ultimately contributing to the development of improved therapeutic options for cancer patients.

VEGFR2 Signaling Inhibition: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGFR2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase (RTK) that serves as the primary mediator of angiogenesis—the formation of new blood vessels. Its signaling pathway is critical for endothelial cell proliferation, migration, and survival [1] [2]. While this process is essential in normal physiology, the dysfunctional VEGF-VEGFR2 signal axis is a hallmark of numerous diseases, especially solid tumors and ocular neovascular diseases [3] [1]. In the tumor microenvironment, VEGFR2 is often overexpressed, and its activation promotes tumor angiogenesis, providing oxygen and nutrients that enable cancer growth and metastasis [2]. Consequently, the development of VEGFR2 inhibitors represents a validated and successful strategy in oncotherapy and the treatment of fundus neovascularization diseases [3] [1].

VEGFR2 Signaling Pathway and Mechanisms

The following diagram illustrates the core VEGFR2 signaling pathway and the points of inhibition by different types of inhibitors.

G cluster_extracellular Extracellular Space cluster_plasma_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding VEGFR2_Dimer VEGFR2 Dimer (Auto-phosphorylation) VEGFR2->VEGFR2_Dimer Dimerization RAS RAS VEGFR2_Dimer->RAS Activates PI3K PI3K VEGFR2_Dimer->PI3K Activates STAT3 STAT3 VEGFR2_Dimer->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Proliferation->Angiogenesis Migration Migration Migration->Angiogenesis Survival->Angiogenesis Type1_Inhib Type I Inhibitor (e.g., Sunitinib, Axitinib) Type1_Inhib->VEGFR2 DFG-in Type2_Inhib Type II Inhibitor (e.g., Sorafenib, Cabozantinib) Type2_Inhib->VEGFR2_Dimer DFG-out TKI_Inhib Selective TKI (e.g., Apatinib) TKI_Inhib->VEGFR2_Dimer ATP Binding Site

VEGFR2 is a transmembrane protein composed of an extracellular domain with seven immunoglobulin-like folds for ligand binding, a single transmembrane helix, and an intracellular tyrosine kinase domain [3]. Upon binding its primary ligand, VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation at key tyrosine residues (including Y951, Y1054, Y1059, Y1175, and Y1214) [2]. This activation triggers major downstream pro-angiogenic signaling cascades:

  • The RAS/RAF/MEK/ERK pathway, which drives endothelial cell proliferation.
  • The PI3K/AKT/mTOR pathway, which promotes cell survival and migration.
  • The STAT3 pathway, which is implicated in both angiogenesis and fibrosis [4] [2].

Classification and Examples of VEGFR2 Inhibitors

VEGFR2 inhibitors are broadly classified based on their mode of action and binding site on the kinase. The table below summarizes the main types.

Table 1: Classification of Small-Molecule VEGFR2 Inhibitors

Type Binding Mode Key Characteristics Example Inhibitors
Type I Competitive inhibition of the ATP-binding site in the active "DFG-in" conformation. Binds to the active kinase state; forms hydrogen bonds with the hinge region residue Cys919 [3]. Sunitinib, Pazopanib, Axitinib [3]
Type II Binds to the inactive "DFG-out" conformation, occupying a hydrophobic back pocket adjacent to the ATP site. Often has improved selectivity due to interaction with less conserved allosteric pocket [3]. Sorafenib, Cabozantinib, Lenvatinib [3]
Type III Covalent, irreversible binding to specific cysteine residues in the kinase domain. Provides sustained target inhibition but requires careful design to avoid off-target effects [3]. Vatalanib [3]

A key challenge with selective VEGFR2 inhibitors is the emergence of resistance, often through the activation of alternative pro-angiogenic pathways [3]. To overcome this, the development of dual-target inhibitors has become a prominent strategy. These single chemical entities can block multiple cancer pathways simultaneously, offering broader efficacy, favorable pharmacokinetics, and reduced potential for drug resistance compared to single-target agents or combination therapies [5] [3] [2]. Promising dual-target combinations include:

  • VEGFR-2/c-Met: c-Met synergistically contributes to tumor angiogenesis and progression. Cabozantinib is an FDA-approved example of this class [5].
  • VEGFR-2/EGFR: Targets two major, often co-activated, tyrosine kinase pathways in cancers like breast and lung cancer [2].
  • VEGFR-2/BRAF: Simultaneously inhibits angiogenesis and tumor cell proliferation, as seen in novel chalcone-2-thiopyrimidine conjugates [6].

Experimental Protocols for VEGFR2 Inhibitor Evaluation

This section outlines standard methodologies used to assess the activity and efficacy of VEGFR2 inhibitors in vitro and in vivo.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the VEGFR2 kinase domain. Principle: A purified VEGFR2 kinase enzyme is incubated with the test compound, ATP, and a substrate. Kinase activity is measured by quantifying phosphorylated substrate. Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:
    • VEGFR2 kinase enzyme (commercially available)
    • Test compound at a range of concentrations (e.g., 0.1 nM - 10 µM)
    • ATP (at the Km concentration)
    • A peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
  • Incubation: Incubate the plate at 30°C for 60 minutes.
  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a detection system (e.g., horseradish peroxidase).
  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO) for each concentration. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression software [6].
Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of the inhibitor on VEGF-dependent endothelial cells. Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF and treated with the inhibitor. Cell viability is measured using a colorimetric or fluorometric assay. Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in growth medium and allow to adhere overnight.
  • Treatment: Replace the medium with low-serum medium. Pre-treat cells with the test compound for 1 hour, then stimulate with VEGF (e.g., 50 ng/mL). Include controls (untreated, VEGF-only, and a positive control like sorafenib).
  • Viability Measurement: After 72 hours, add a reagent like MTT or CellTiter-Glo to the wells.
  • Incubation and Reading: Incubate according to the manufacturer's protocol and measure the absorbance or luminescence. Calculate the percentage of growth inhibition and the GI₅₀ value (concentration for 50% growth inhibition) [6].
In Vivo Efficacy Model: Laser-Induced Choroidal Neovascularization (CNV)

Objective: To model neovascular age-related macular degeneration (nvAMD) and test the efficacy of VEGFR2 inhibitors in reducing pathological angiogenesis. Principle: Laser photocoagulation is used to rupture Bruch's membrane in mouse eyes, inducing the growth of new blood vessels from the choroid, which is quantified. Procedure:

  • Animal Model: Use C57BL/6J mice (8-10 weeks old).
  • Laser Induction: Anesthetize mice and dilate their pupils. Use a laser system to create 4-6 laser burns around the optic nerve.
  • Treatment: Randomize mice into groups (e.g., vehicle control, test compound, positive control like Apatinib). Administer the compound via intraperitoneal injection or intravitreal injection immediately after laser injury and continue daily.
  • Analysis: After 7-14 days, perfuse the mice with a fluorescent dye (e.g., FITC-dextran) to label the vasculature. Enucleate the eyes and flat-mount the retinal pigment epithelium-choroid-sclera complex.
  • Quantification: Image the CNV lesions using fluorescence microscopy and measure their area using image analysis software. A significant reduction in CNV area in treated groups indicates anti-angiogenic efficacy [4].

Quantitative Data from Recent Studies

The following table summarizes experimental data for selected VEGFR2 and dual-target inhibitors from recent literature, providing a benchmark for comparison.

Table 2: Experimental Data for Representative VEGFR2 Inhibitors

Compound / Code Target(s) VEGFR2 IC₅₀ (µM) Cellular Activity (GI₅₀ / IC₅₀) Key Findings Citation
Sorafenib (Control) VEGFR-2, BRAF, others 0.081 N/A Approved multi-kinase inhibitor; used as a reference standard. [6]

| Compound 4c (Chalcone) | VEGFR-2, BRAF | 0.144 | BRAFWT IC₅₀: 0.201 µM BRAFV600E IC₅₀: 0.101 µM | Induced G1 cell cycle arrest and apoptosis in melanoma cells. | [6] | | Compound 6i (Chalcone) | VEGFR-2 | 0.072 | N/A | Showed more potent VEGFR-2 inhibition than sorafenib in the enzymatic assay. | [6] | | Apatinib | VEGFR-2 (Selective) | N/A | N/A | Reduced VEGFA and αSMA levels in a CNV mouse model; inhibited STAT3 phosphorylation. | [4] | | Cabozantinib | VEGFR-2, c-Met | N/A | N/A | First FDA-approved c-Met/VEGFR-2 dual-target inhibitor for metastatic medullary thyroid cancer. | [5] |

Conclusion and Future Perspectives

Inhibition of VEGFR2 signaling remains a cornerstone of anti-angiogenic therapy for cancer and ocular diseases. The ongoing development of dual-target inhibitors represents a sophisticated strategy to enhance efficacy and combat resistance [5] [2]. Future research should focus on identifying optimal target combinations, improving the selectivity of inhibitors to minimize off-target toxicities (such as proteinuria and hypertension [7] [3]), and exploring novel chemical scaffolds. The integration of computational methods—such as pharmacophore modeling, molecular docking, and molecular dynamics simulations—in the drug discovery pipeline, as demonstrated in recent studies [5], will continue to accelerate the identification and optimization of next-generation VEGFR2 inhibitors.


References

VEGFR-2 Signaling and Inhibitor Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the biological context of VEGFR-2 is crucial for developing and troubleshooting assays for its inhibitors. The diagram below illustrates the receptor's activation and signaling pathway.

G cluster_0 Plasma Membrane VEGF VEGF Ligand VEGFR2_Monomer VEGFR-2 Monomer VEGFR2_Dimer VEGFR-2 Dimer (Inactive) VEGFR2_Monomer->VEGFR2_Dimer Ligand-Independent Dimerization [1] VEGFR2_Active VEGFR-2 Dimer (Active, Phosphorylated) VEGFR2_Dimer->VEGFR2_Active 1. VEGF Binding 2. Conformational Switch 3. Autophosphorylation [1] Downstream Downstream Signaling (e.g., ERK pathway) VEGFR2_Active->Downstream Cellular_Response Cellular Response (Proliferation, Migration, Survival) Downstream->Cellular_Response Inhibitor VEGFR-2 Inhibitor (e.g., VEGFR-2-IN-24) Inhibitor->VEGFR2_Active Binds ATP-pocket Blocks Kinase Activity [2] [3]

Experimental Protocols for Stability Assessment

Since specific data on this compound is unavailable, here are established experimental workflows you can adapt to evaluate its stability.

1. Protocol for Assessing Solution Stability via HPLC/MS This method directly measures the chemical integrity of the compound in solution.

  • Objective: To determine the degradation rate of this compound under various storage conditions (e.g., different solvents, temperatures, pH levels).
  • Materials:
    • This compound stock solution
    • Solvents (e.g., DMSO, buffer solutions at different pH)
    • HPLC system with Mass Spectrometer (MS) or UV-Vis detector
    • Analytical column (e.g., C18)
  • Procedure:
    • Preparation: Prepare working solutions of this compound in the desired solvents (e.g., 10 mM in DMSO, further diluted in PBS).
    • Incubation: Aliquot the solutions and store them at different temperatures (e.g., -20°C, 4°C, 25°C). Protect one set of aliquots from light by wrapping in aluminum foil.
    • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), analyze each sample by HPLC/MS.
    • Analysis: Monitor the peak area and mass of the parent compound. The appearance of new peaks indicates degradation products.
    • Quantification: Calculate the percentage of the parent compound remaining over time. The half-life can be determined from this data.

2. Protocol for Assessing Functional Stability via Biochemical Activity This method evaluates whether the compound retains its ability to inhibit VEGFR-2 after storage.

  • Objective: To correlate chemical stability with functional bioactivity.
  • Materials:
    • This compound solutions aged under different conditions
    • Freshly prepared this compound solution as a control
    • VEGFR-2 kinase assay kit (e.g., from Reaction Biology Corp. or Eurofins Discovery)
    • ATP, substrate, and detection reagents
  • Procedure:
    • Aging: Age the compound solutions as described in the HPLC protocol.
    • Assay: Perform the kinase inhibition assay according to the manufacturer's instructions, using both aged and fresh compound solutions at a range of concentrations.
    • Analysis: Determine the IC₅₀ value for each aged sample and compare it to the IC₅₀ of the fresh control. A significant increase in IC₅₀ (loss of potency) indicates functional degradation [3].

Troubleshooting Guide & FAQs

Based on general principles of small molecule inhibitor handling, here are potential issues and solutions that could be included in your support center.

Issue Possible Cause Suggested Solution
Loss of inhibitory potency Compound degradation in solution (hydrolysis, oxidation). Prepare fresh stock solutions frequently. Use anhydrous DMSO. Re-test IC₅₀ after storage [3].
Precipitation in assay buffer Low aqueous solubility. Optimize DMSO concentration (keep ≤0.1-1%). Use co-solvents (e.g., cyclodextrins). Sonicate before use.
High background or variable results Instability of assay components (e.g., ATP, enzyme). Ensure all assay components are fresh. Include proper controls (no compound, no enzyme).
Irreproducible data between assays Inconsistent storage or handling of the compound. Standardize protocols: single-use aliquots, strict temperature control, and protection from light.

Frequently Asked Questions

  • Q: What is the recommended storage condition for this compound?

    • A: Without specific data, the universal best practice is to store the lyophilized powder at -20°C or below, protected from light and moisture. For stock solutions, use anhydrous DMSO, aliquot into single-use vials, and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
  • Q: How long is a stock solution of this compound in DMSO stable?

    • A: The stability is compound-specific. It is strongly recommended to empirically determine this using the HPLC and functional assays described above. A common, cautious assumption is that DMSO stocks are stable for 3-6 months at -20°C, but this cannot be guaranteed.
  • Q: The compound is not dissolving in my assay buffer. What should I do?

    • A: First, ensure the DMSO stock concentration is high enough (e.g., 10-50 mM) to keep the final DMSO concentration low (≤1%). Gently vortex and sonicate the solution. If precipitation persists, consider different buffer formulations or the use of solubilizing agents.

Available Data on Related VEGFR-2 Inhibitors

While data on this compound is absent, the table below summarizes stability-related information for other VEGFR-2 inhibitors from the literature, which can serve as a useful reference.

Compound / Agent Context of Stability Information Key Finding / Method
Simvastatin Disrupts lipid rafts, leading to VEGFR-2 destabilization [4]. Increased lysosomal degradation of VEGFR-2; reduced receptor half-life.
Affibody Molecule (Z_{VEGFR2}) Protein-based VEGFR-2 binder engineered for stability [5]. Achieved a 15°C increase in melting temperature (T_m) via directed evolution; CD spectroscopy used for assessment.
Thiadiazole-based compound 7 Newly synthesized small molecule inhibitor [3]. Potent VEGFR-2 inhibitor; stability inferred from consistent IC₅₀ in bioassays and computational (DFT) predictions of high chemical stability.

References

Vegfr-2-IN-24 off-target effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2-IN-24: Quick Profile

While the search results do not contain a dedicated datasheet for a compound named "this compound," a highly relevant candidate identified in a recent (2025) study is the nicotinamide–thiadiazol hybrid designated as compound 7a [1]. Its characteristics are summarized below:

Property Description/Value
Primary Target VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [1]
Reported IC₅₀ (VEGFR-2) 0.095 ± 0.05 μM (in vitro assay) [1]
Anticancer Activity (IC₅₀) 4.64 ± 0.3 μM (MDA-MB-231), 7.09 ± 0.5 μM (MCF-7) [1]
Key Mechanism Induces apoptosis, activates caspase-3 (8.2-fold), causes S-phase cell cycle arrest [1]
Computational Profile Stable binding in VEGFR-2 active site in 200 ns MD simulations, favorable MM-GBSA scores [1]
Predicted ADMET Good absorption, high plasma protein binding, non-inhibitor of CYP2D6, non-mutagenic, non-carcinogenic [1]

Frequently Asked Questions & Troubleshooting

Q1: What is the primary target and what are the key off-target concerns for this compound (compound 7a)?
  • Primary Target: The compound is designed as a potent and selective inhibitor of VEGFR-2 kinase activity. Its binding mode and strong inhibitory activity (IC₅₀ = 0.095 μM) have been confirmed through both biochemical and cellular assays, as well as computational docking and molecular dynamics simulations [1].

  • Off-Target Concerns: Although the compound was designed for VEGFR-2 specificity, the main off-target risks for kinase inhibitors generally lie within the broader kinome, which includes other structurally similar receptor tyrosine kinases (RTKs). A prominent concern for anti-angiogenic therapy is the potential to inhibit c-Met (Mesenchymal-epithelial transition factor), as it shares functional and sometimes structural parallels with VEGFR-2 signaling in cancer [2]. The specific off-target profile of compound 7a against other kinases should be experimentally verified.

Q2: What experimental protocols can I use to investigate its off-target effects?

Here are two key methodologies you can employ:

1. Protocol: In Vitro Kinase Selectivity Profiling This is the most direct method to assess off-target activity across a panel of kinases.

  • Objective: To measure the compound's inhibitory potency (IC₅₀) against a wide range of purified human kinases.
  • Methodology:
    • Platform: Use commercial, high-throughput kinase profiling services (e.g., Eurofins DiscoveryScan, Reaction Biology). These platforms can test your compound against hundreds of kinases at a single concentration (e.g., 1 or 10 µM) to identify potential hits.
    • Follow-up: For kinases that show significant inhibition in the initial screen, conduct dose-response experiments to determine accurate IC₅₀ values.
    • Data Analysis: Calculate the selectivity score (S(score)) or generate a kinome interaction tree to visualize the compound's selectivity profile.

2. Protocol: Cellular Profiling via Downstream Signaling Analysis This protocol assesses the functional consequences of potential off-target inhibition in a cellular context.

  • Objective: To determine if the compound modulates signaling pathways downstream of kinases other than VEGFR-2.
  • Methodology:
    • Cell Lines: Use relevant cancer cell lines (e.g., MDA-MB-231, MCF-7) that express VEGFR-2 and other kinases of interest [1].
    • Treatment: Treat cells with the compound at its IC₅₀ concentration and at a higher concentration (e.g., 10x IC₅₀) for various time points (e.g., 1, 6, 24 hours).
    • Analysis: Perform Western Blotting to detect the phosphorylation status of key signaling proteins.
      • VEGFR-2 Pathway: Phospho-VEGFR2 (Tyr951, Tyr1175), total VEGFR2, phospho-ERK1/2, total ERK1/2 [3] [4].
      • Off-Target Pathways: Phospho-c-Met (Tyr1234/1235), phospho-Akt (Ser473), phospho-STAT3 (Tyr705). Lack of change in these pathways at therapeutically relevant concentrations suggests good selectivity.
    • Validation: Use specific inhibitors of c-Met or other suspected off-target kinases as controls to confirm the specificity of the observed effects.

The following diagram illustrates the logical workflow for a comprehensive off-target investigation:

G Start Start: Off-Target Assessment Comp Compound 7a Start->Comp InVitro In Vitro Kinase Profiling Comp->InVitro CellAssay Cellular Signaling Assay Comp->CellAssay InSilico In Silico Prediction Comp->InSilico DataInt Data Integration & Analysis InVitro->DataInt CellAssay->DataInt InSilico->DataInt Result Comprehensive Selectivity Profile DataInt->Result

Q3: How can I use in silico methods to predict and reduce off-target risks early in the workflow?

Computational methods are invaluable for predicting interactions and guiding molecular design to improve selectivity.

1. Protocol: Predictive Screening with Pharmacophore Models

  • Objective: To identify compounds that match the essential 3D features of the VEGFR-2 binding site but not those of common off-targets.
  • Methodology:
    • Model Generation: Develop a structure-based pharmacophore model for VEGFR-2 using a crystal structure (e.g., PDB ID: 4ASD). The model should include features like Hydrogen Bond Acceptors/Donors, and Hydrophobic regions that match the compound's interactions with key residues (e.g., Cys919, Glu885, Asp1046) [1] [2].
    • Screening: Screen a library of related compounds against the VEGFR-2 model and also against pharmacophore models of off-target kinases like c-Met. Compounds that score high for VEGFR-2 but low for off-targets have a higher predicted selectivity [2].

2. Protocol: Molecular Docking and Dynamics for Selectivity Analysis

  • Objective: To understand the atomic-level interactions that confer selectivity and stability.
  • Methodology:
    • System Setup: Obtain crystal structures of VEGFR-2 and potential off-targets (e.g., c-Met). Prepare the proteins (remove water, add hydrogens, assign charges) and the compound 7a [1] [2].
    • Molecular Docking: Dock the compound into the ATP-binding site of both VEGFR-2 and the off-targets. Analyze the binding poses, key residues involved, and predicted binding affinity.
    • Molecular Dynamics (MD) Simulations: Run MD simulations (e.g., 100-200 ns) for the compound bound to VEGFR-2 and to key off-targets. This assesses the stability of the interactions over time.
    • Binding Energy Calculation: Use methods like MM-GBSA to calculate the binding free energy. A significantly more favorable energy for VEGFR-2 compared to off-targets is a strong indicator of selectivity [1] [2].

The diagram below maps out this integrated computational strategy:

G Start2 Start: In Silico Design Pharm Pharmacophore Modeling Start2->Pharm Dock Molecular Docking Start2->Dock Design Guide Selective Compound Design Pharm->Design MD Molecular Dynamics Dock->MD MMGBSA MM-GBSA Calculation MD->MMGBSA MMGBSA->Design

I hope this structured technical guide provides a solid foundation for your research support center.

Key Takeaways for Your Technical Guide

  • Start with Computation: Before costly wet-lab experiments, use in silico pharmacophore screening and docking to prioritize the most selective compound candidates for synthesis [2].
  • Validate Experimentally: Computational predictions must be confirmed. A combination of in vitro kinase profiling and cellular signaling analysis provides a robust assessment of selectivity [1].
  • Leverage Public Data: The structural and functional insights into VEGFR-2's domains are key to rationalizing binding and guiding troubleshooting [5] [6].

References

Compound Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for VEGFR-2-IN-24 to serve as a reference point for your assays.

Parameter Value / Description Experimental Context
IC50 (VEGFR-2 Kinase) 0.22 µM In vitro kinase inhibition assay [1].
Cytotoxicity (IC50) 7.10 - 11.19 µM 72-hour MTT assay in human cancer cell lines (MCF-7, HCT-116, HepG2) [1].
Molecular Formula C28H23N3O6S - [1]
CAS Number 2455414-26-1 - [1]

Frequently Asked Questions (FAQs)

Q1: What is the significance of the gap between my compound's VEGFR-2 IC50 and its cellular cytotoxicity IC50? This is a common observation and can be influenced by several factors:

  • Cellular Permeability: The compound may not efficiently enter the cell.
  • Efflux Pumps: Activity of transporters like P-glycoprotein can expel the compound from the cell [2].
  • Cellular Context: The cancer cell line might rely on multiple signaling pathways for survival (pathway redundancy), so inhibiting VEGFR-2 alone is not sufficiently cytotoxic [3] [4].
  • Protein Binding: High binding to serum proteins in the culture medium can reduce the fraction of free, active compound.

Q2: How can I assess the potential for off-target hypertension in vivo? Hypertension is a known side effect of VEGFR-2 inhibitors due to reduced nitric oxide production. A key translational metric has been established [5]:

  • Risk Threshold: A significant risk of blood pressure elevation is observed when the unbound average plasma concentration (Cav,u) exceeds 0.1-fold the VEGFR-2 IC50.
  • Safety Goal: To minimize hypertension risk, aim for a margin of >10-fold between your compound's VEGFR-2 IC50 and its Cav,u.

Q3: What are common strategies to improve the potency and selectivity of a VEGFR-2 inhibitor?

  • Structure-Based Design: Focus on key interactions in the ATP-binding pocket. Many inhibitors form hydrogen bonds with the hinge region residues (e.g., Cys919) and the gatekeeper area (e.g., Asp1046, Glu885) [2] [6].
  • Molecular Hybridization: Combine structural motifs from different potent inhibitors to create dual-target or multi-target agents. For example, VEGFR-2/c-Met dual inhibitors show promise in overcoming resistance [7].
  • Computational Optimization: Use QSAR models, molecular docking, and molecular dynamics (MD) simulations to predict activity and optimize structures for better binding affinity and stability before synthesis [7] [2] [6].

Troubleshooting Guide

Issue 1: Low Potency in Cellular Assays Despite Strong In Vitro Kinase Inhibition

  • Potential Cause: Poor cellular uptake or efflux.
  • Solution:
    • Perform a parallel artificial membrane permeability assay (PAMPA) to assess passive permeability.
    • Test cytotoxicity in the presence of an efflux pump inhibitor (e.g., verapamil). If potency improves, efflux is a likely factor.
    • Utilize structure-activity relationship (SAR) studies to modify the structure and improve physicochemical properties like lipophilicity.

Issue 2: Inconsistent Results in Kinase Inhibition Assays

  • Potential Cause: Variations in assay format and conditions.
  • Solution:
    • Standardize the Assay: Adhere to a single, validated protocol. A common functional assay measures inhibition of VEGFR-2 phosphorylation in cells (like Porcine Aortic Endothelial (PAE) cells overexpressing VEGFR-2) using ELISA or Western blot [5].
    • Confirm Specificity: Run the compound against a kinase panel to rule out off-target effects that may confound results [5].

Issue 3: Poor Solubility in Aqueous Buffers

  • Potential Cause: High lipophilicity.
  • Solution:
    • Use a small percentage of DMSO (typically ≤0.1%) for stock solutions and ensure proper dilution into the assay buffer.
    • Consider formulating the compound with solubilizing agents like cyclodextrins for in vivo studies.
    • Chemically introduce ionizable or polar groups (e.g., tertiary amines) to improve water solubility.

Key Experimental Protocols

For reliable and reproducible data, follow these core methodologies.

1. In Vitro VEGFR-2 Kinase Inhibition Assay This protocol is adapted from common practices for determining IC50 values [5].

  • Principle: Measure the compound's ability to inhibit VEGF-induced phosphorylation of VEGFR-2 in a cell-based system.
  • Procedure:
    • Cell Culture: Use Porcine Aortic Endothelial (PAE) cells stably overexpressing human VEGFR-2. Seed cells in 96-well plates and grow to 70-80% confluence.
    • Serum Starvation: Starve cells in serum-free medium for several hours to minimize background signaling.
    • Compound Treatment: Incubate with a concentration range of your test compound for 1-2 hours.
    • Stimulation: Add VEGF (e.g., 50 ng/mL) for 5-10 minutes to activate VEGFR-2.
    • Lysis and Detection: Lyse cells and measure the levels of phosphorylated VEGFR-2 using an ELISA kit or Western blot analysis. Normalize to total VEGFR-2 protein.
  • Data Analysis: Plot % inhibition of VEGFR-2 phosphorylation vs. log(compound concentration) and fit a dose-response curve to calculate the IC50.

2. Antiproliferative/Cytotoxicity Assay (MTT)

  • Principle: Measure the reduction of MTT tetrazolium dye to purple formazan by metabolically active cells, indicating cell viability.
  • Procedure:
    • Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density that ensures 70-80% confluence at the end of the assay.
    • Dosing: After cell attachment, treat with a serial dilution of the test compound. Include a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin or sorafenib).
    • Incubation: Incubate for 68-72 hours.
    • MTT Addition: Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilization: Carefully remove the medium, add DMSO to dissolve the crystals, and shake the plate.
    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate % cell viability and determine the IC50 value using non-linear regression.

VEGFR-2 Signaling & Inhibitor Mechanism

The following diagram illustrates the core VEGFR-2 signaling pathway and the mechanism of action for small-molecule inhibitors like this compound.

VEGFR2_Pathway VEGFR-2 Signaling and Inhibition cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Downstream Downstream Pathways (PI3K/Akt, MAPK/ERK) VEGFR2->Downstream Phosphorylation Inhibitor Inhibitor Inhibitor->VEGFR2 Blocks ATP Site Effects Cellular Effects (Proliferation, Migration, Survival, Angiogenesis) Downstream->Effects

References

Mechanisms of Resistance to VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the primary resistance mechanisms that can develop during anti-angiogenic therapy, which are crucial for troubleshooting experimental outcomes.

Table 1: Key Resistance Mechanisms and Compensatory Pathways

Mechanism Category Specific Pathway/Alteration Experimental/Troubleshooting Notes
Alternative Pro-angiogenic Pathway Activation Upregulation of FGF2 (bFGF) and PDGF [1]. Correlates with disease progression; combined inhibition may be required [1].
Upregulation of VEGF-C and VEGF-D [1]. These ligands can activate VEGFR-3 and VEGFR-2, sustaining angiogenesis [1].
Activation of the Dll4/Notch signaling pathway [1]. A negative feedback mechanism that is upregulated by VEGF-A inhibition [1].
Receptor and Signaling Alterations Downregulation of VEGFR-2 on endothelial cells [2]. Cells exhibit decreased signal response to VEGF and loss of vascular endothelial markers [2].
Upregulation of PlGF, VEGFB, VEGFC, VEGFD [1]. These ligands can sustain VEGFR signaling despite anti-VEGFA therapy [1].
Non-Endothelial Cell Mechanisms Recruitment of pro-angiogenic inflammatory cells [1]. Contributes to a pro-angiogenic milieu independent of the VEGF-axis.
VEGFR2 expression on tumor cells (e.g., gastric cancer) [3]. Promotes tumorigenesis and metastasis in a pro-angiogenic-independent way [3].

Table 2: Experimental Methods for Investigating Resistance

Method Application in Resistance Studies Key Findings from Literature
Ultrasound Molecular Imaging (USMI) Non-invasive monitoring of VEGFR-2 expression levels in tumors during treatment [4]. Can detect functional changes in VEGFR-2 levels as early as 1 week post-treatment, preceding tumor volume changes [4].
Gene Expression Profiling (Microarray, RT-PCR) Identify up- or down-regulated genes in resistant cell clones or tumor tissues [3] [2]. Resistant clones showed downregulation of VEGFR2 and vascular markers (PECAM1/CD31), and upregulation of other angiogenic ligands [2].
Immunohistochemistry (IHC) Detect protein expression and localization of VEGFR-2 and related markers (e.g., VTN, CD31) in tumor samples [3]. High VEGFR-2 and VTN in gastric cancer tissues are poor prognostic factors and part of a pro-tumorigenic axis [3].
In vitro Resistance Model Development Generate resistant human umbilical vein endothelial cell (HUVEC) clones via prolonged VEGFR-2 TKI exposure [2]. Resistant clones exhibited a 10-fold higher IC50, reduced VEGFR2 phosphorylation, and weakened response to VEGF stimulation [2].

Experimental Protocols for Key Investigations

Here are detailed methodologies for two critical experiments cited in the literature, which can be adapted for investigating VEGFR-2-IN-24.

1. Protocol: Generating VEGFR-2 TKI Resistant HUVEC Clones This method is based on a study that developed resistance to the inhibitor Ki8751 [2].

  • Objective: To establish a cellular model of acquired resistance for mechanistic studies.
  • Procedure:
    • Cell Culture: Maintain parental HUVECs in standard endothelial growth medium.
    • Selection Pressure: Continuously expose HUVECs to a low, sub-lethal concentration of this compound. The initial concentration can be around the IC10 value.
    • Dose Escalation: Gradually increase the inhibitor concentration in the culture medium over several months as cells adapt and proliferate.
    • Clone Isolation: Use limiting dilution or colony picking to isolate single-cell clones from the surviving, resistant population.
    • Validation: Confirm resistance by comparing the IC50 of the resistant clones to the parental HUVECs using a Cell Counting Kit-8 (CCK-8) proliferation assay.
  • Troubleshooting: The process is time-consuming. Periodically freeze aliquots of resistant cells at different stages. Validate the resistant phenotype by assessing the phosphorylation status of VEGFR-2 and its key downstream effector, AKT, in response to VEGF stimulation.

2. Protocol: Ultrasound Molecular Imaging (USMI) to Monitor VEGFR-2 Expression This method is adapted from a study monitoring response to Sunitinib in renal cell carcinoma models [4].

  • Objective: To non-invasively track functional changes in VEGFR-2 expression in live animal models during treatment.
  • Procedure:
    • Microbubble Contrast Agent: Use VEGFR-2-targeted microbubbles (e.g., Visistar VEGFR2, Targeson).
    • Animal Model: Establish a subcutaneous xenograft mouse model with a relevant cancer cell line.
    • Imaging: Administer the microbubbles as a bolus injection via the tail vein.
    • Data Acquisition: After a circulation period (e.g., 5-10 minutes) to allow for binding and clearance of free-flowing agents, acquire 3D ultrasound images.
    • Data Analysis: Quantify the signal intensity from the tumor region, which corresponds to the level of VEGFR-2-bound microbubbles.
  • Troubleshooting: Include a control group using non-targeted (isotype control) microbubbles to account for non-specific signal. This technique allows for serial imaging of the same animal, reducing inter-subject variability and enabling precise tracking of molecular changes.

Visualizing Resistance Mechanisms and Diagnostics

The following diagrams illustrate the complex interplay of resistance mechanisms and the application of a key diagnostic technique.

architecture cluster_resistance Tumor Resistance Mechanisms VEGFR2_Inhibitor VEGFR-2 Inhibitor (e.g., this compound) AlternativePathways Alternative Pathway Activation VEGFR2_Inhibitor->AlternativePathways VEGF_Family_Upregulation Upregulation of Other VEGF Ligands VEGFR2_Inhibitor->VEGF_Family_Upregulation Tumor_Cell_Mechanisms Non-Endothelial Cell Mechanisms VEGFR2_Inhibitor->Tumor_Cell_Mechanisms Signaling_Alterations Receptor & Signaling Alterations VEGFR2_Inhibitor->Signaling_Alterations FGF FGF/FGFR Pathway AlternativePathways->FGF PDGF PDGF/PDGFR Pathway AlternativePathways->PDGF Notch Dll4/Notch Pathway AlternativePathways->Notch Ongoing_Angiogenesis Ongoing Tumor Angiogenesis & Disease Progression FGF->Ongoing_Angiogenesis PDGF->Ongoing_Angiogenesis Notch->Ongoing_Angiogenesis PlGF PlGF, VEGF-C, VEGF-D VEGF_Family_Upregulation->PlGF VEGFR3 Sustained VEGFR-3 Signaling VEGF_Family_Upregulation->VEGFR3 PlGF->Ongoing_Angiogenesis VEGFR3->Ongoing_Angiogenesis Inflammatory Recruitment of Pro-angiogenic Cells Tumor_Cell_Mechanisms->Inflammatory Direct_Effect Tumor Cell VEGFR-2 (Promotes malignancy) Tumor_Cell_Mechanisms->Direct_Effect Inflammatory->Ongoing_Angiogenesis Direct_Effect->Ongoing_Angiogenesis Downregulation VEGFR-2 Downregulation Signaling_Alterations->Downregulation Escape Escape from VEGFR-2 dependency Signaling_Alterations->Escape Downregulation->Ongoing_Angiogenesis Escape->Ongoing_Angiogenesis

Resistance Mechanisms to VEGFR-2 Inhibition: This map categorizes the key pathways tumors use to evade therapy, informing targeted troubleshooting strategies.

architecture Start 1. Establish Tumor Xenograft A Begin Anti-angiogenic Treatment (e.g., this compound) Start->A B 2. Prepare Targeted Microbubbles (VEGFR-2 antibody conjugated) A->B C 3. Intravenous Injection of Microbubbles B->C D 4. Circulation & Binding (5-10 min clearance period) C->D E 5. 3D Ultrasound Imaging After clearance of free agents D->E F 6. Quantitative Analysis of Bound Microbubble Signal E->F G Outcome: Early Detection of Molecular Response/Resistance F->G Note Key Advantage: Functional change detection precedes tumor volume change by weeks F->Note

Ultrasound Molecular Imaging Workflow: This technique allows for the non-invasive, serial monitoring of VEGFR-2 expression levels in vivo, serving as an early functional biomarker for treatment response or resistance.

Key Insights for Your Technical Support Center

  • Mechanism-Based Troubleshooting: When researchers report a loss of drug efficacy, guide them to investigate the specific categories in Table 1. For instance, if tumor growth continues despite treatment, analyzing plasma or tissue samples for FGF2 or PDGF levels could indicate alternative pathway activation [1].
  • Look Beyond Angiogenesis: Be aware that VEGFR-2 inhibitors might have direct effects on tumor cells themselves in certain cancers, promoting malignancy through pathways like Vitronectin (VTN) independent of angiogenesis [3]. This is a critical consideration for off-target effects and drug efficacy.
  • Embrace Functional Diagnostics: Advocate for the use of techniques like USMI in preclinical models. Its ability to detect molecular changes weeks before a change in tumor volume is apparent makes it a powerful tool for early-stage decision-making and understanding the kinetics of resistance [4].

References

Common Adverse Effects & Clinical Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most frequently reported adverse effects of VEGFR-2 inhibitors and their standard clinical management strategies [1] [2].

Adverse Effect Clinical Presentation Management Strategies
Hypertension Elevated blood pressure; common with ramucirumab [2]. Regular monitoring; antihypertensive therapy (ACE inhibitors, ARBs); dose modification for severe cases [2].
Skin Toxicity Hand-foot skin reaction (HFSR), rash, dry skin [1]. Prophylactic moisturizing; urea-based creams; avoid friction/trauma; dose reduction/interruption [1].
GI Reactions Diarrhea, nausea, vomiting, abdominal pain [1] [2]. Antiemetics; antidiarrheal agents (loperamide); ensure hydration; dietary adjustments [1].
Hepatic Impairment Elevated liver enzymes (AST, ALT), liver dysfunction [1]. Regular liver function tests (LFTs); dose interruption or discontinuation based on severity [1].
Proteinuria Protein in urine, a concern with ramucirumab [2]. Regular urinalysis; monitor for nephrotic syndrome; dose interruption for significant proteinuria [2].
Fatigue Generalized weakness, fatigue [2]. Rule out other causes (anemia, hypothyroidism); manage with energy conservation; consider dose adjustment [2].

Preclinical Toxicity Assessment Protocols

For researchers, the following in vitro and in vivo methodologies are used to evaluate the toxicity and efficacy of new VEGFR-2 inhibitors before clinical trials.

In Vitro Assays
  • Endothelial Cord Formation Assay: This assay tests a compound's ability to inhibit angiogenesis.
    • Protocol: Co-culture endothelial cells (e.g., ECFCs) with adipocyte-derived stem cells (ADSCs) or tumor cell lines that secrete VEGF. Treat with the inhibitor and quantify the total tube area formed by the endothelial cells. Ramucirumab significantly reduced tube area in such assays [3].
  • Cell Viability/Cytotoxicity Assays:
    • Protocol: Use cancer cell lines (e.g., MDA-MB-231, MCF-7). Treat with varying concentrations of the inhibitor and measure cell viability via MTT or similar assays after 72 hours. Calculate IC50 values [4].
  • Apoptosis & Cell Cycle Analysis:
    • Protocol: Treat cells, then stain with Annexin V/PI and analyze via flow cytometry to distinguish early/late apoptosis and necrosis. For cell cycle, fix and stain cells with PI and analyze DNA content [4].
  • VEGFR-2 Kinase Inhibition Assay:
    • Protocol: Use a commercial VEGFR-2 kinase assay kit. Incubate the kinase with the inhibitor and a specific substrate, then measure phosphorylated product to determine inhibitory concentration (IC50) [4].
In Vivo Models
  • Mouse Xenograft Models:
    • Protocol: Implant human cancer cells (cell-derived xenografts, CDX) or patient-derived tumor fragments (PDX) into immunodeficient mice. Once tumors are established, treat with the inhibitor (e.g., anti-mouse VEGFR2 antibody DC101 for surrogate studies) or vehicle control. Monitor tumor volume and body weight regularly. Assess toxicity via serum biochemistry and histopathology of major organs [3].

Computational ADMET & Toxicity Prediction

Early-stage drug development uses in silico tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helping to flag potential issues before synthesis [4].

  • Typical Workflow: The chemical structure of a new compound is analyzed using software to predict properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition (e.g., CYP2D6), hepatotoxicity, and mutagenicity (Ames test) [5] [4]. These predictions inform which compounds are prioritized for synthesis and testing [4].

Experimental Data Workflow

The diagram below outlines the logical workflow for evaluating a new VEGFR-2 inhibitor from initial design to toxicity assessment.

Vegfr2ToxicityWorkflow VEGFR-2 Inhibitor Evaluation Workflow Start Compound Design & Synthesis InSilico In Silico ADMET & Toxicity Prediction Start->InSilico InVitro In Vitro Assays (Viability, VEGFR-2 Inhibition) InSilico->InVitro InVivoEfficacy In Vivo Study (Efficacy in Xenograft Models) InVitro->InVivoEfficacy InVivoTox In Vivo Study (Toxicity & Histopathology) InVitro->InVivoTox DataAnalysis Integrated Data Analysis & Go/No-Go Decision InVivoEfficacy->DataAnalysis InVivoTox->DataAnalysis

Frequently Asked Questions (FAQs)

  • What are the most critical parameters to monitor during in vivo toxicity studies? Monitor body weight, food/water consumption, clinical signs, hematology, clinical chemistry (liver enzymes, renal function), and perform full histopathology on major organs (liver, kidneys, heart, skin) at study termination [3] [2].

  • How can we manage skin toxicity in preclinical models? While animal-specific creams are not used, the primary management in studies is through dose modification (reduction or temporary interruption) to allow for recovery, which helps establish a maximum tolerated dose (MTD) [1].

  • Our novel inhibitor shows strong in vitro potency but high predicted hepatotoxicity. What are the next steps?

    • Confirm *in vitro_: Use human hepatocyte assays to measure cytotoxicity and CYP450 enzyme inhibition.
    • Probe Structure-Activity Relationship (SAR): Modify the chemical structure to eliminate toxicophores while maintaining potency.
    • Conduct a focused in vivo study: Design a short-term rodent study with intensive liver function monitoring and histology to confirm if the prediction manifests in vivo [4].

References

FAQ: What are the core strategies for designing a selective VEGFR-2 inhibitor?

Author: Smolecule Technical Support Team. Date: February 2026

The most effective strategy is to rationally design compounds that make optimal interactions with the unique features of the VEGFR-2 ATP-binding pocket. The general pharmacophore model for a selective VEGFR-2 inhibitor includes several key components [1] [2]:

  • A heteroaromatic head that occupies the hinge region and forms critical hydrogen bonds, typically with the residue Cys919.
  • A hydrophobic spacer that occupies the linker region between the hinge and the DFG domain.
  • A pharmacophore group (often containing hydrogen bond donors/acceptors) that interacts with key residues in the DFG domain, primarily Glu885 and Asp1046.
  • A hydrophobic tail that deeply occupies the allosteric hydrophobic pocket, a key region for achieving selectivity over other kinases.

The diagram below illustrates this pharmacophore model and its interaction with the VEGFR-2 binding pocket.

VEGFR2_Pharmacophore Pharmacophore Pharmacophore FeatureRole in SelectivityHeteroaromatic HeadForms H-bonds with hinge region (e.g., Cys919)Hydrophobic SpacerOptimizes orientation in the linker regionHB Donor/AcceptorInteracts with DFG domain (Glu885, Asp1046)Hydrophobic TailBinds allosteric pocket; key for selectivity BindingPocket VEGFR-2 ATP-Binding Pocket• Hinge Region (Cys919)• Linker Region• DFG Domain (Glu885, Asp1046)• Allosteric Hydrophobic Pocket Pharmacophore:se->BindingPocket:hinge H-Bond Pharmacophore:sw->BindingPocket:linker Fits Pharmacophore:c->BindingPocket:dfg H-Bonds Pharmacophore:e->BindingPocket:allosteric Binds

FAQ: How do I experimentally profile and validate selectivity?

After designing and synthesizing your compound, you must experimentally profile its activity and selectivity. The following workflow outlines the key experiments, from initial screening to in-depth mechanistic studies [3] [4] [1].

Experimental_Workflow Step1 In Vitro VEGFR-2 Kinase Assay Step2 Broad Kinase Profiling (≥270 kinases) Step1->Step2 Confirm Target Potency Step3 Cellular Cytotoxicity & Selectivity Index Step2->Step3 Assess Off-Target Effects Step4 Mechanistic Studies (Apoptosis, Cell Cycle) Step3->Step4 Validate Phenotypic Impact Step5 In Silico Validation (Docking, MD Simulations) Step4->Step5 Rationalize Findings at Atomic Level

The table below details the methodologies and purpose of each key experiment.

Experiment Key Methodology Purpose & Selectivity Insight
In Vitro VEGFR-2 Kinase Assay [3] [4] ELISA-based or FRET-based assay measuring VEGFR-2 phosphorylation inhibition. Confirm direct target engagement and determine biochemical potency (IC₅₀).
Broad Kinase Profiling [4] Screen against a large panel of human kinases (e.g., 270+ kinases) at a single concentration. Identify off-target inhibition. High selectivity is indicated when the compound only potently inhibits VEGFR-2.
Cellular Cytotoxicity & Selectivity [3] MTT/SRB assay on cancer vs. normal cell lines (e.g., WI-38). Calculate Selectivity Index (SI) = IC₅₀(normal) / IC₅₀(cancer). Determine if VEGFR-2 inhibition translates to selective cell death. SI > 3 is considered promising [3].
Mechanistic Studies [3] [1] Flow cytometry for apoptosis (Annexin V/PI) and cell cycle analysis. ELISA for caspase-3, Bcl-2, Bax. Confirm that cell death occurs via the expected apoptotic pathway, reinforcing on-target mechanism.
In Silico Validation [3] [1] [5] Molecular docking, 200 ns Molecular Dynamics (MD) simulations, MM/GBSA binding free energy calculations. Validate stable binding mode with VEGFR-2 and lack of stable interactions with off-target kinases.

FAQ: What are common selectivity issues and troubleshooting steps?

Here are common challenges and potential solutions based on published research:

Problem Potential Root Cause Troubleshooting Steps & Solutions
High inhibition of non-target kinases (e.g., c-Kit, PDGFR) [2] The hydrophobic tail is not optimized for VEGFR-2's unique allosteric pocket, leading to promiscuity. Modify the hydrophobic tail: Explore bulky, rigid substituents that fit VEGFR-2's specific hydrophobic region but are sterically hindered in other kinases.
Good in vitro potency but low cellular selectivity (low SI) [3] Off-target toxicity or poor cellular permeability. Calculate the Selectivity Index (SI): Use a normal cell line for comparison. Optimize the central linker: A 1-phenylethylidene or 2,3-dihydro-1,3,4-thiadiazole linker has shown good results [3] [1].
Unstable binding in simulations The compound's binding mode is not optimal, leading to potential dissociation or interaction with other kinases. Perform MD Simulations: A 200 ns simulation can confirm binding stability. Use MM/GBSA to calculate binding free energy; more negative values indicate stronger, more stable binding [3] [1].
Lack of correlation between VEGFR-2 inhibition and anti-angiogenic effect Inhibition of other pro-angiogenic pathways (e.g., c-Met) compensates for VEGFR-2 blockade [5]. Consider a dual-target strategy: For therapeutic reasons, you may intentionally design a VEGFR-2/c-Met dual inhibitor to overcome resistance [5].

Key Takeaways for Your Research

  • Focus on the Hydrophobic Tail: This is often the most critical element for determining selectivity. Its size, shape, and hydrophobicity should be extensively modified and optimized [2].
  • Validation is Multi-Layered: Do not rely on a single assay. Combine biochemical, cellular, and computational data to build a compelling case for selectivity [3] [4].
  • Benchmark Against Standards: Always include a reference inhibitor (e.g., Sorafenib) in your experiments to contextualize your compound's potency and selectivity [3] [1].

References

Vegfr-2-IN-24 pharmacokinetic optimization

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2-IN-24 Profile & Experimental Data

The table below summarizes the key published in vitro data for this compound, which serves as a baseline for your experiments [1].

Property Value / Description Experimental Context
CAS Number 2455414-26-1 --
Molecular Formula C28H23N3O6S --
Molecular Weight 529.56 g/mol --
VEGFR-2 Inhibition (IC₅₀) 0.22 µM Enzyme inhibition assay (incubation: 5 min) [1].

| Cytotoxicity (IC₅₀) | 7.10 µM (MCF-7) 11.19 µM (HepG2) 8.99 µM (HCT-116) | Cell viability assessed via MTT assay after 72-hour incubation [1]. |

Core Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for profiling this compound.

VEGFR-2 Kinase Inhibition Assay

This protocol is used to determine the compound's IC₅₀ value against the VEGFR-2 kinase [1] [2].

  • Principle: A luminescent or colorimetric method detects the amount of ATP consumed or ADP produced by the kinase reaction.
  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide, this compound (dissolved in DMSO), control inhibitor (e.g., Sorafenib), and a kinase activity detection kit.
  • Procedure:
    • Prepare Reactions: In a 96-well plate, mix the kinase enzyme, substrate, and varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) in a suitable reaction buffer.
    • Initiate Reaction: Start the kinase reaction by adding ATP.
    • Incubate: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
    • Detect Output: Add the detection reagent to stop the reaction and generate a luminescent/colorimetric signal proportional to ADP/ATP levels.
    • Analyze Data: Calculate the percentage of inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme background (100% inhibition). Plot the inhibition curve to determine the IC₅₀ value.
Cell-Based Anti-Proliferation (MTT) Assay

This protocol is standard for assessing the compound's cytotoxicity and anti-proliferative activity in cancer cell lines [1].

  • Principle: Living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals; the amount of formazan produced is proportional to the number of viable cells.
  • Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture media, this compound (serial dilutions in DMSO), MTT reagent, and a DMSO/SDS solution for solubilizing formazan.
  • Procedure:
    • Seed Cells: Plate cells in a 96-well plate at a density ensuring linear growth (e.g., 5,000 cells/well) and culture for 24 hours.
    • Treat Cells: Add a range of concentrations of this compound to the cells. Include a negative control (DMSO only) and a blank (media only).
    • Incubate: Culture the cells for the desired duration, typically 72 hours.
    • Add MTT: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilize and Measure: Remove the media, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm. Calculate the percentage of cell viability and the IC₅₀ value.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low potency in cellular assays despite high enzyme inhibition. Poor cellular permeability or efflux by transporter proteins. Use a prodrug strategy; modify structure to reduce polarity while maintaining activity [3].
High cytotoxicity in normal cell lines. Lack of selectivity (off-target effects). Test against a panel of kinases; use computational docking to refine structure for VEGFR-2 specificity [4] [2].
Poor solubility in aqueous buffers. High hydrophobicity of the compound. Use co-solvents like DMSO; consider formulating with cyclodextrins or nanoparticles for in vivo studies [5].
Inconsistent IC₅₀ values between assay runs. Compound instability in buffer or DMSO; inaccurate serial dilution. Prepare fresh DMSO stock solutions; use DMSO-resistant labware; standardize dilution protocol across experiments.

Experimental Workflow & Signaling Pathway

To help you plan and visualize your research, here are two diagrams that map out the core experimental workflow and the primary biological pathway this compound targets.

G Start Start PK/PD Optimization A In silico ADMET Prediction Start->A B Molecular Docking & Dynamics Simulation A->B C Synthesize/Acquire Analogues B->C D In vitro Profiling (Kinase & Cell Assays) C->D E Analyze Structure-Activity Relationship (SAR) D->E F Select Lead Candidate E->F G In vivo PK/PD Studies F->G

The diagram below illustrates the VEGFR-2 signaling pathway that this compound is designed to inhibit, and its downstream consequences on cancer cells [6].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Survival Cell Survival ↑ VEGFR2->Survival Signaling Proliferation Proliferation ↑ VEGFR2->Proliferation Signaling Migration Migration ↑ VEGFR2->Migration Signaling Inhibitor This compound Inhibitor->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis Survival->Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Key Takeaways and Future Directions

  • Start with Confirmation: Begin your optimization program by confirming the reported in vitro activity (kinase and cell-based IC₅₀) in your own lab.
  • Focus on ADMET: The main challenge will be moving from in vitro potency to a good in vivo drug profile. Prioritize experiments that evaluate absorption, metabolic stability, and plasma protein binding early on.
  • Leverage Computational Tools: Use molecular docking and dynamics simulations to understand the binding mode of this compound, which can guide structural modifications for better potency and selectivity [3] [7].

References

Comparative Efficacy of VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro efficacy data for Sorafenib and several other investigational VEGFR-2 inhibitors, highlighting key potency metrics [1] [2].

Compound Name VEGFR-2 Inhibition IC₅₀ Anti-Proliferative Activity (Cell Line, IC₅₀) Key Characteristics
Sorafenib (Reference) 53.65 nM [2] 5.28 µM (HepG-2) [2], 7.28 µM (HCT-116) [2] FDA-approved multi-kinase inhibitor; well-established safety and efficacy profile [3].
Compound 20b (Thiadiazole) 0.024 µM (24 nM) [1] 0.05 µM (MCF-7), 0.14 µM (HepG-2) [1] Superior enzymatic inhibition; induces apoptosis & cell cycle arrest [1].
Compound 6 (Nicotinamide) 60.83 nM [2] 7.80 µM (HepG-2), 9.30 µM (HCT-116) [2] Designed for improved water solubility; arrests cell cycle and induces apoptosis [2].
Compound Z-3 (AI-Discovered) 0.88 µM [4] 4.23 µM (A549) [4] Identified via a novel fingerprint-enhanced graph attention convolutional network (FnGATGCN) [4].

Experimental Protocols for Key Data

To ensure the reproducibility of the data presented, here are the methodologies commonly employed in the cited studies.

  • In Vitro VEGFR-2 Kinase Inhibition Assay: This experiment directly measures a compound's ability to block the kinase activity of the VEGFR-2 enzyme. Typically, the VEGFR-2 kinase domain is incubated with the test compound, ATP, and a substrate. The level of substrate phosphorylation, often detected by fluorescence or luminescence, is used to calculate the IC₅₀ value—the concentration at which the compound inhibits 50% of the enzyme activity. This is a standard assay for evaluating the direct target engagement of inhibitors [1] [2].
  • Cell-Based Anti-Proliferative Assays (e.g., MTT/CCK-8): These assays evaluate a compound's ability to inhibit the growth of cancer cell lines. Cells are treated with varying concentrations of the test compound for a set duration (e.g., 72 hours). A reagent like MTT or CCK-8 is then added, which is metabolized by viable cells to produce a colored formazan product. The absorbance is measured, and the IC₅₀ value, representing the concentration that reduces cell viability by 50%, is determined. This measures the compound's overall cytotoxic effect [1] [4].
  • Apoptosis and Cell Cycle Analysis via Flow Cytometry: To understand the mechanism of cell death, treated cells are stained with fluorescent dyes.
    • Apoptosis Assay: Uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].
    • Cell Cycle Analysis: Cells are stained with PI, which binds to DNA. The DNA content of cells is measured to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) [1].

VEGFR-2 Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of VEGFR-2 in driving cancer progression and how targeted inhibitors work.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Pathways Downstream Pathways (PI3K/Akt, Ras/Raf/MEK/MAPK) VEGFR2->Pathways Activates Effects Cellular Effects Pathways->Effects Leads to Inhibitor VEGFR-2 Inhibitor (e.g., Sorafenib, Compound 20b) Inhibitor->VEGFR2 Blocks

Research Implications and Future Directions

The data suggests that while Sorafenib remains a clinically validated option, newer investigational compounds show promising enhancements in potency and selectivity.

  • Potency and Selectivity: The significantly lower IC₅₀ of Compound 20b for VEGFR-2 inhibition suggests a much higher potency at the enzymatic level compared to Sorafenib [1]. Its high selectivity index against normal cells (WI-38) further indicates a potentially wider therapeutic window [1].
  • Mechanism of Action: Beyond simple proliferation inhibition, advanced candidates like Compound 20b and Compound 6 demonstrate an ability to induce programmed cell death (apoptosis) and disrupt the cell cycle, providing a multi-faceted attack on cancer cells [1] [2].
  • Novel Discovery Methods: The identification of Compound Z-3 using an AI-based model (FnGATGCN) represents a modern approach to drug discovery. This method integrates molecular graph and fingerprint data to efficiently predict compounds with dual activity against VEGFR2 and cancer cell lines [4].

References

Vegfr-2-IN-24 vs Apatinib potency

Author: Smolecule Technical Support Team. Date: February 2026

Apatinib Profile Overview

Apatinib (also known as Rivoceranib) is an orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets and inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1] [2]. It is primarily thought to inhibit angiogenesis in cancer cells by blocking VEGF-mediated endothelial cell migration and proliferation [1].

The table below summarizes its key characteristics:

Feature Description
Primary Target VEGFR-2 (KDR), a major signal transducer for angiogenesis [1] [3] [2].
Additional Targets Mildly inhibits c-Kit and c-SRC tyrosine kinases [1].
Main Mechanism Blocks VEGF/VEGFR2 signaling pathway, suppressing angiogenesis and tumor growth [2] [4] [5].
Key Pathways Inhibited VEGFR2/RAF/MEK/ERK; PI3K/AKT [4] [5].
Approved Use (China) Treatment of advanced metastatic gastric carcinoma [1].
Investigational Uses Various solid tumors, including metastatic breast cancer, hepatocellular carcinoma (HCC), nasopharyngeal carcinoma (NPC), and non-small cell lung cancer (NSCLC) [1] [6] [7].

Experimental Insights into Apatinib's Mechanism

Research studies have detailed how Apatinib exerts its anti-tumor effects at a cellular level. The following diagram outlines the key signaling pathways inhibited by Apatinib and the consequent cellular effects, based on experimental evidence.

G Ligand VEGF Ligand Receptor VEGFR-2 Ligand->Receptor Pathways Downstream Pathways Receptor->Pathways Inhibitor Apatinib (VEGFR-2 TKI) Inhibitor->Receptor Blocks Processes Cellular & Tumor Processes Pathways->Processes Outcomes Experimental Outcomes Processes->Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAF RAF VEGFR2->RAF Activates PI3K PI3K VEGFR2->PI3K Apatinib Apatinib Apatinib->VEGFR2 Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Proliferation ERK->Prolif Promotes Mig Migration ERK->Mig Promotes Inv Invasion ERK->Inv Promotes AKT AKT PI3K->AKT Angio Angiogenesis AKT->Angio Promotes EMT EMT Process AKT->EMT Promotes InhibProlif Inhibited Cell Proliferation Prolif->InhibProlif Leads to InhibMig Reduced Cell Migration Mig->InhibMig Leads to InhibInv Reduced Cell Invasion Inv->InhibInv Leads to InhibAngio Suppressed Angiogenesis Angio->InhibAngio Leads to InhibEMT Inhibited EMT (↑E-cadherin, ↓N-cadherin/Vimentin) EMT->InhibEMT Leads to

Apatinib's Core Mechanism and Cellular Effects. This diagram synthesizes findings from multiple experimental studies [4] [5].

The effects shown in the diagram are supported by specific experimental data:

  • In Cholangiocarcinoma (CCA) Cells: Apatinib (at 100 nM) dramatically suppressed VEGF-mediated cell migration and invasion. It also significantly decreased the expression of metastasis-associated proteins like Slug, Snail, and MMP9. These effects were linked to the suppression of the VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways [4].
  • In Hepatocellular Carcinoma (HCC) Cells: Apatinib (at 40 µM) inhibited cell proliferation, migration, and invasion. It also suppressed the epithelial-mesenchymal transition (EMT) by increasing E-cadherin and α-catenin (epithelial markers) and decreasing N-cadherin and vimentin (mesenchymal markers). Furthermore, it inhibited angiogenesis in HUVECs, which was associated with the downregulation of VEGF and VEGFR2 and suppression of the PI3K/AKT signaling pathway [5].

Clinical and Preclinical Efficacy Data

Apatinib has demonstrated activity across various cancer types in clinical and preclinical settings. The table below consolidates key efficacy data.

Cancer Type Study Model / Phase Key Efficacy Findings
Nasopharyngeal Carcinoma (NPC) Phase II Clinical Trial [8] ORR: 31.37% (16/51 PR). mPFS: 9 months. mOS: 16 months.
Non-Small Cell Lung Cancer (NSCLC) Pilot Clinical Trial (Combo with Gefitinib) [7] Cohort A (500 mg): ORR 80.0%, mPFS 19.2 months. Cohort B (250 mg): ORR 83.3%, mPFS 13.4 months.
Colorectal Cancer (CRC) Preclinical (in vitro & mouse xenograft) [6] Showed antiproliferative, proapoptotic effects, induced G0/G1 arrest, blocked cell migration/invasion. Suppressed tumor growth in mouse models.
Neovascular Age-Related Macular Degeneration Preclinical (in vitro & mouse model) [9] Effectively reduced VEGFA and αSMA levels. Improved laser-induced subretinal hyper-reflective lesions. Mechanism linked to inhibition of VEGFR2/STAT3 phosphorylation.

How to Proceed with Your Comparison

The lack of data on "VEGFR-2-IN-24" makes a direct comparison challenging. To proceed, you could:

  • Verify the Compound Identifier: Ensure that "this compound" is the correct and complete chemical name. It's possible this is an internal compound code from a specific pharmaceutical company or research institution rather than a generic name.
  • Consult Specialized Databases: Search for the compound in commercial chemical and pharmaceutical databases (e.g., Clarivate Integrity, Citeline, GVK BIO) or the patent literature, which often contain data on early-stage research compounds not published in journals.
  • Re-evaluate Your Search: If you are able to find more specific details about this compound (such as its chemical structure or the organization developing it), this would significantly aid in locating relevant potency data.

References

Key Experimental Protocols for VEGFR-2 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Key Measurement Typical Methodology & Description

| Kinase Activity Assay [1] [2] [3] | IC50 for VEGFR-2 enzyme | HotSpot Assay: Measures compound's ability to inhibit recombinant VEGFR-2 kinase activity using γ-33P-ATP. Phosphorylation of a substrate is quantified to determine inhibition. [1] | | Cellular Antiproliferation Assay [4] [2] [3] | IC50 in cancer cell lines | MTT Assay: Evaluates compound's effect on cell viability. The tetrazolium dye MTT is reduced to purple formazan by living cells; absorbance is measured to determine cytotoxic IC50. [4] | | Cellular Kinase Inhibition [2] | IC50 for cellular VEGFR-2 phosphorylation | Phospho-ELISA/Western Blot: Measures inhibition of VEGF-induced VEGFR-2 phosphorylation (e.g., at Tyr1175) in cells, confirming target engagement in a cellular context. [2] | | Anti-angiogenic Effect [1] [4] | Qualitative/Quantitative angiogenesis inhibition | Chorioallantoic Membrane (CAM) Assay: Tests the compound's ability to inhibit new blood vessel formation in a live model (e.g., fertilized chicken eggs). [1] [4] |

Structural and Mechanistic Insights for Comparison

While data on VEGFR-2-IN-24 is missing, understanding the features of other potent inhibitors can provide a framework for its evaluation. The following diagram summarizes the critical functional elements of a VEGFR-2 inhibitor and how they interact with the receptor's ATP-binding site.

VEGFR2_Inhibitor_Design title Key Functional Elements of a VEGFR-2 Inhibitor hinge_binder Flat Heteroaromatic System • Binds hinge region (Cys919) • Forms hydrogen bonds spacer Spacer Group • Occupies gatekeeper region • Monocyclic or bicyclic rings hinge_binder->spacer Maintains Orientation VEGFR2_pocket VEGFR-2 ATP-Binding Site hinge_binder->VEGFR2_pocket pharmacophore Hydrogen Bond Donor/Acceptor • Interacts with Glu885 & Asp1046 (DFG domain) spacer->pharmacophore spacer->VEGFR2_pocket hydrophobic_tail Hydrophobic Tail • Binds allosteric hydrophobic pocket pharmacophore->hydrophobic_tail pharmacophore->VEGFR2_pocket hydrophobic_tail->VEGFR2_pocket

Furthermore, inhibitors are classified based on their binding mode to the kinase, which affects their selectivity and potency [1] [5].

  • Type I Inhibitors: These bind to the active conformation of the kinase ("DFG-in"). They are often less selective because the active state is similar across many kinases. Sunitinib is an example of a type I inhibitor [1] [5].
  • Type II Inhibitors: These bind to the inactive conformation ("DFG-out"), accessing an additional hydrophobic back pocket. This conformation is more variable, often granting greater selectivity. Axitinib and Sorafenib are type II inhibitors [1] [5].

How to Proceed with Your Research

Since the specific data for this compound is not publicly available, here are steps you can take to proceed:

  • Consult Specialized Databases: Search commercial chemical vendor databases (e.g., MedChemExpress, Selleckchem, Cayman Chemical) or patent literature, which sometimes contain proprietary experimental data not found in general scientific articles.
  • Benchmark with Known Inhibitors: If you obtain this compound, you can run the experimental protocols outlined above and benchmark its IC50 values directly against well-known inhibitors like sorafenib and sunitinib to establish its relative potency.
  • Analyze the Structure: If you have the chemical structure of this compound, you can compare it to the pharmacophore model in the diagram and classify it as a Type I or Type II inhibitor to form a hypothesis about its potential activity and selectivity.

References

Vegfr-2-IN-24 binding mode comparison

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2 Structure and Binding Pocket

Understanding VEGFR-2's structure is crucial for comparing inhibitor binding modes. VEGFR-2 is a transmembrane receptor tyrosine kinase with several key domains [1] [2]:

  • Extracellular domain (ECD): Contains seven immunoglobulin-like domains (IgD) for ligand binding
  • Transmembrane domain (TMD): Anchors the receptor in the cell membrane
  • Juxtamembrane domain (JMD): Regulatory region
  • Tyrosine kinase domain (TKD): Catalytic domain with ATP-binding site
  • C-terminal domain (CTD): Contains multiple tyrosine phosphorylation sites

The ATP-binding pocket in the kinase domain is the primary target for most small-molecule inhibitors. This pocket features several strategically important regions [2]:

  • Hydrophobic region I (residues Leu840, Phe918, Gly922)
  • Hydrophobic region II (residues Leu889, Ile892, Val898, Ile1044)
  • Linker region (residues Ala866, Val914, Leu1035, Cys1045)
  • Key hydrogen bonding residue: Cys919 in the hinge region

Established VEGFR-2 Inhibitor Classes

VEGFR-2 inhibitors are systematically classified into three main types based on their binding mode and conformation stabilization [2]:

Inhibitor Type Binding Conformation Key Characteristics Example Drugs
Type I DFG-in Bind active conformation; compete with ATP in hydrophobic pocket [2] Sunitinib, Pazopanib, Axitinib [2]
Type II DFG-out Bind inactive conformation; extend into hydrophobic back pocket [2] Sorafenib, Cabozantinib, Lenvatinib [2]
Type III Covalent Irreversibly bind to specific cysteine residues [2] Vatalanib [2]

The diagram below illustrates the VEGFR-2 signaling pathway and inhibitor mechanism of action:

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization TK Tyrosine Kinase Domain Activation Dimerization->TK PI3K PI3K/AKT Pathway TK->PI3K RAS RAS/RAF/MEK/ERK Pathway TK->RAS PLCg PLCγ/PKC Pathway TK->PLCg p38MAPK p38MAPK Pathway TK->p38MAPK Inhibitors VEGFR-2 Inhibitors (Block ATP Binding) Inhibitors->TK Competitive Inhibition Survival Cell Survival PI3K->Survival Permeability Vascular Permeability PI3K->Permeability Proliferation Proliferation RAS->Proliferation PLCg->Proliferation Migration Migration p38MAPK->Migration Angiogenesis Angiogenesis Survival->Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis

Key Experimental Methods for Profiling Inhibitors

When comparing VEGFR-2 inhibitors like VEGFR-2-IN-24, these established experimental approaches provide comprehensive binding and activity data:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against purified VEGFR-2 kinase domain [3]
  • Cellular Antiproliferative Assays: Test efficacy against VEGFR-2-dependent cell lines (HUVEC, cancer lines) [3]
  • Kinase Selectivity Profiling: Screen against kinase panels to determine specificity [2]
  • Molecular Docking Studies: Computational prediction of binding modes and interactions [3]
  • Cellular Mechanism Studies: Assess cell cycle arrest, apoptosis induction, and anti-angiogenic effects [3]

References

Vegfr-2-IN-24 type I vs type II inhibitor classification

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2 Inhibitor Classification: Type I vs. Type II

The table below summarizes the fundamental differences between Type I and Type II VEGFR-2 inhibitors, which is central to rational drug design [1].

Feature Type I Inhibitors Type II Inhibitors
Target Conformation DFG-in (active) [2] [1] DFG-out (inactive) [2] [1]
Binding Site ATP-binding pocket only [1] ATP-binding pocket + adjacent hydrophobic allosteric site (HYD-II) [3] [1]
Key Pharmacophoric Features Flat heteroaromatic ring system to bind hinge region (e.g., with Cys919) [4] [1] Heteroaromatic ring (hinge binder) + linker + H-bond donor/acceptor (e.g., urea/amide) + hydrophobic tail (allosteric binder) [4] [5] [1]
Competitiveness ATP-competitive [1] Indirect ATP-competitive [3]
Representative Drugs Sunitinib, Pazopanib, Axitinib [1] Sorafenib, Lenvatinib, Regorafenib [1]
Reported Advantages - Improved kinase selectivity, slower off-rates [4] [1]

This classification is visually summarized in the following binding mode diagram:

G cluster_kinase VEGFR-2 Kinase Domain ATP_Site ATP-binding Pocket Allosteric_Site Allosteric Hydrophobic Site (HYD-II) DFG_In DFG-in (Active Conformation) DFG_Out DFG-out (Inactive Conformation) Type_I Type I Inhibitor Type_I->ATP_Site Binds Type_I->DFG_In Stabilizes Type_II Type II Inhibitor Type_II->ATP_Site Binds Type_II->Allosteric_Site Binds Type_II->DFG_Out Stabilizes

Experimental Protocols for Inhibitor Characterization

To definitively classify an inhibitor and evaluate its performance, you need to employ the following key experimental methodologies.

In Vitro VEGFR-2 Kinase Assay

This is the primary assay for directly measuring a compound's ability to inhibit the kinase activity of VEGFR-2.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the VEGFR-2 kinase enzyme.
  • Protocol Summary:
    • Enzyme Source: Use purified human VEGFR-2 kinase domain (commercially available from suppliers like BPS Bioscience) [4].
    • Reaction Setup: Incubate the VEGFR-2 enzyme with ATP and a suitable substrate in the presence of a test compound (e.g., at a single dose of 10 µM for initial screening, or a concentration series for IC₅₀ determination) [4] [5].
    • Detection Method: Measure the amount of phosphorylated product. Common methods include ELISA-based assays that use an anti-phosphotyrosine antibody or time-resolved fluorescence resonance energy transfer (TR-FRET) [5].
    • Data Analysis: Plot the percentage of enzyme activity inhibition against the logarithm of the compound concentration. The IC₅₀ value is calculated from the resulting dose-response curve [5]. Potent inhibitors often show IC₅₀ values in the nanomolar range (e.g., 60.83 nM for a potent compound vs. 53.65 nM for Sorafenib) [5].
Cellular Anti-Proliferative Assay

This assay evaluates the functional consequence of VEGFR-2 inhibition on cancer cell growth.

  • Objective: To determine the IC₅₀ of a compound for inhibiting the proliferation of VEGFR-2-dependent cell lines.
  • Protocol Summary:
    • Cell Lines: Use human cancer cell lines known to overexpress VEGFR-2, such as hepatocellular carcinoma (HepG-2) or colorectal carcinoma (HCT-116) cells [5].
    • Procedure: Seed cells in culture plates and treat them with a range of concentrations of the test compound for a defined period (e.g., 48-72 hours) [5].
    • Viability Measurement: Use colorimetric assays like MTT or MTS to measure cell viability. The signal is proportional to the number of living cells.
    • Data Analysis: Calculate the percentage of growth inhibition and determine the IC₅₀ value, which represents the concentration required to kill 50% of the cells. Results are typically reported as mean ± standard deviation from multiple experiments [5].
Binding Mode Analysis (Structural Studies)

This is crucial for definitively classifying an inhibitor as Type I or Type II.

  • Objective: To visualize the atomic-level interactions between the inhibitor and the VEGFR-2 protein.
  • Protocol Summary:
    • X-ray Crystallography (Gold Standard): Co-crystallize the VEGFR-2 kinase domain with the bound inhibitor. Analyze the electron density map to determine the precise binding pose, protein conformation (DFG-in or DFG-out), and key molecular interactions (e.g., hydrogen bonds with Cys919 in the hinge region or with Glu885 and Asp1046 in the DFG motif) [4] [1].
    • Molecular Dynamics (MD) Simulations (Computational): If a crystal structure is unavailable, perform MD simulations to study the stability of the inhibitor-protein complex and the conformational changes induced by the inhibitor over time. This can distinguish between compounds that stabilize the active vs. inactive state [3] [2].
    • Binding Free Energy Calculations: Use methods like MM/GBSA or MM/PBSA on snapshots from MD trajectories to quantify the binding affinity and identify which residues contribute most to the binding, confirming the occupation of the allosteric pocket in Type II inhibitors [3] [2].

The workflow for characterizing an inhibitor is outlined below:

G Virtual In Silico Screening (Ligand/Structure-Based) Biochem In Vitro Kinase Assay (IC₅₀ Determination) Virtual->Biochem Identify Hits Cellular Cellular Assays (Anti-proliferative IC₅₀, Apoptosis) Biochem->Cellular Confirm Cellular Activity Structural Binding Mode Analysis (X-ray, Docking, MD Simulations) Cellular->Structural Classify Type (I/II) Profile Full Profiling (Selectivity, ADMET, In Vivo Efficacy) Structural->Profile Lead Optimization

How to Approach Characterizing "Vegfr-2-IN-24"

  • Check the Source: Review the vendor or publication from which you obtained the compound. They may provide preliminary data on its activity and proposed classification
  • Analyze the Structure: Examine its chemical structure against the pharmacophoric features in the first table. A structure with a long, flexible linker connecting a hinge-binding group to a bulky hydrophobic moiety suggests a Type II inhibitor
  • Conduct Key Experiments: Perform the in vitro kinase assay and cellular anti-proliferative assays first to establish potency. Follow up with molecular docking and MD simulations to generate a robust hypothesis about its binding mode and classification

References

The Multi-Kinase Inhibitor Profiling Framework

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core data points you would need to compile a standard comparison guide for a multi-kinase inhibitor. This framework is built from established practices in the field [1] [2].

Profiling Aspect Description & Key Metrics Common Experimental Methods

| 1. Potency & Selectivity | Primary Data: IC₅₀ values for VEGFR2 and other key kinases (e.g., FAK, PDGFR, c-KIT) [1] [2]. Selectivity Index: Ratio of IC₅₀ against off-target kinases to the IC₅₀ for VEGFR2. | Biochemical Kinase Assays: Homogeneous Time-Resolved Fluorescence (HTRF) [3] or other cell-free systems using purified kinase domains [2]. | | 2. Cellular Activity | Data: IC₅₀ for inhibiting VEGFR2 phosphorylation (pVEGFR2) in cells; anti-proliferative IC₅₀ in cancer/endothelial cell lines [4] [5]. Migration/Invasion: Impact on cancer cell motility [4] [6]. | Western Blot (for pVEGFR2) [4] [6]. Cell Viability Assays (e.g., Cell Counting Kit-8) [6]. Migration Assays (e.g., Boyden chamber) [4]. | | 3. In Vivo Efficacy | Metrics: Maximum tumor growth inhibition (TGI%), effect on tumor weight, overall survival [4]. Pharmacodynamics: Reduction in microvessel density (CD31 staining) and Ki-67 (proliferation) in tumors [4]. | Xenograft Mouse Models (cell-line derived or PDX) [4]. Immunohistochemistry (IHC) [4] [6]. | | 4. ADMET Properties | Properties: Pharmacokinetics (Cmax, AUC, half-life), solubility, metabolic stability. | In vivo PK studies in rodents [3]. In vitro metabolic assays (e.g., liver microsomes). |

Standardized Experimental Protocols

Here are detailed methodologies for key experiments, which are critical for ensuring data comparability across different inhibitors.

1. Biochemical Kinase Assay to Determine IC₅₀ [3]

  • Objective: To measure the compound's direct potency in inhibiting the kinase activity of purified VEGFR2.
  • Procedure:
    • Reaction Setup: In a 384-well plate, combine the purified kinase domain of VEGFR2 with a biotinylated peptide substrate and ATP. The ATP concentration is typically set below the Km to increase assay sensitivity.
    • Inhibition: Add the inhibitor (e.g., Vegfr-2-IN-24) at a range of concentrations.
    • Incubation: Allow the phosphorylation reaction to proceed at room temperature for 60 minutes.
    • Detection & Quantification: Stop the reaction with EDTA. Use HTRF detection by adding a mixture of streptavidin-linked allophycocyanin and a europium-labelled anti-phosphotyrosine antibody. Measure fluorescence resonance energy transfer (FRET) to quantify phosphorylated peptide.
    • Data Analysis: Plot % inhibition vs. compound concentration and fit the data to a curve to calculate the IC₅₀ value.

2. Cellular Target Engagement (pVEGFR2 Inhibition) [4]

  • Objective: To confirm the inhibitor can engage its target and block signaling within a cellular context.
  • Procedure:
    • Cell Treatment: Treat relevant cancer cells (e.g., gastric, ovarian) with the inhibitor for a set time (e.g., 4 hours).
    • Protein Extraction & Gel Electrophoresis: Lyse the cells, extract total protein, and separate the proteins by molecular weight using SDS-PAGE.
    • Western Blotting: Transfer proteins to a membrane and probe with specific antibodies:
      • Anti-phospho-VEGFR2 (Tyr1175) to detect active receptor.
      • Anti-total-VEGFR2 as a loading control.
      • Antibodies for downstream signals like p-AKT and p-ERK.
    • Visualization: Use enhanced chemiluminescence (ECL) to visualize the bands. A dose-dependent decrease in pVEGFR2 band intensity indicates effective cellular inhibition.

3. In Vivo Efficacy Study in Xenograft Models [4]

  • Objective: To evaluate the anti-tumor efficacy and anti-angiogenic effect of the inhibitor in a live animal model.
  • Procedure:
    • Model Establishment: Implant human cancer cells (e.g., ovarian cancer A2780 cells) into the peritoneal cavity or subcutaneously into immunodeficient mice.
    • Dosing: Once tumors are established, randomly assign mice to treatment groups. Administer the inhibitor (e.g., 30 mg/kg for axitinib) or a vehicle control orally, twice daily.
    • Endpoint Analysis: After the treatment period, euthanize the mice and measure:
      • Tumor Weight: Primary efficacy readout.
      • IHC Staining: Analyze tumor sections for:
        • CD31: To assess microvessel density (anti-angiogenic effect).
        • Ki-67: To assess cancer cell proliferation.
        • TUNEL Assay: To assess apoptosis.

Comparative Data for Established VEGFR2 Inhibitors

Since data for "this compound" is unavailable, the table below shows the kind of structured data you would compile, using information for well-known inhibitors as an example. Note that these values are from different experimental contexts and should be compared with caution.

Inhibitor Name VEGFR2 IC₅₀ (nM) Key Other Targets (IC₅₀ in nM) Cellular Anti-Proliferation IC₅₀ (μM) In Vivo Efficacy (Tumor Weight Inhibition)
Axitinib [5] [4] 0.2 VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) ~1.0 (A2780 ovarian cells) [4] ~50% (A2780 xenograft) [4]
Pazopanib [2] 30 VEGFR1 (10), VEGFR3 (47), PDGFR (84), c-Kit (140) Information Missing Information Missing
Cabozantinib [2] 0.035 c-Met (1.3), Ret (4), Kit (4.6), AXL (7) Information Missing Information Missing
GW654652 (Reference Compound) [3] <1 (Cell-free assay) VEGFR1 (<1), VEGFR3 (<1) 0.11 (VEGF-induced HUVEC proliferation) Correlated with tumor VEGF/VEGFR2 expression levels [3]

Key Signaling Pathways and Workflow

The following diagrams illustrate the primary signaling pathway targeted by VEGFR2 inhibitors and a generalized workflow for their preclinical profiling.

pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Pathways\n(e.g., AKT, ERK) Downstream Pathways (e.g., AKT, ERK) VEGFR2->Downstream Pathways\n(e.g., AKT, ERK) Activates Cell Proliferation Cell Proliferation Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Migration Cell Migration Cell Survival Cell Survival Downstream Pathways\n(e.g., AKT, ERK)->Cell Proliferation Downstream Pathways\n(e.g., AKT, ERK)->Cell Migration Downstream Pathways\n(e.g., AKT, ERK)->Cell Survival Inhibitor\n(e.g., this compound) Inhibitor (e.g., this compound) Inhibitor\n(e.g., this compound)->VEGFR2 Blocks

Diagram 1: Simplified VEGFR2 Signaling Pathway. Inhibitors like this compound act by blocking VEGFR2 activation, thereby inhibiting downstream processes that drive angiogenesis and tumor growth [7] [6] [8].

workflow Target Identification\n(VEGFR2, FAK, etc.) Target Identification (VEGFR2, FAK, etc.) In Silico Screening &\nCompound Design In Silico Screening & Compound Design Target Identification\n(VEGFR2, FAK, etc.)->In Silico Screening &\nCompound Design Biochemical Profiling\n(IC₅₀, Selectivity) Biochemical Profiling (IC₅₀, Selectivity) In Silico Screening &\nCompound Design->Biochemical Profiling\n(IC₅₀, Selectivity) Cellular Assays\n(pVEGFR2, Viability, Migration) Cellular Assays (pVEGFR2, Viability, Migration) Biochemical Profiling\n(IC₅₀, Selectivity)->Cellular Assays\n(pVEGFR2, Viability, Migration) ADMET Studies\n(PK, Solubility, Toxicity) ADMET Studies (PK, Solubility, Toxicity) Cellular Assays\n(pVEGFR2, Viability, Migration)->ADMET Studies\n(PK, Solubility, Toxicity) In Vivo Efficacy\n(Xenograft Models) In Vivo Efficacy (Xenograft Models) ADMET Studies\n(PK, Solubility, Toxicity)->In Vivo Efficacy\n(Xenograft Models) Data Integration &\nProfile Comparison Data Integration & Profile Comparison In Vivo Efficacy\n(Xenograft Models)->Data Integration &\nProfile Comparison

Diagram 2: Preclinical Profiling Workflow for a Multi-Kinase Inhibitor. This chart outlines the standard sequence of experiments to fully characterize a compound's profile [1] [4] [3].

Interpretation and Next Steps for Researchers

The inability to find data on "this compound" suggests it may be a code for a research compound in early-stage development that is not yet detailed in the public literature. To proceed:

  • Consult Specialized Databases: Search commercial chemical vendor sites (e.g., Selleckchem [2], MedChemExpress) or patent offices for the compound's data sheet or application.
  • Contact the Source: If you obtained the compound from a research group or company, directly request their biochemical and cellular profiling data.
  • Benchmarking: Once you have the data, use the framework and protocols above to conduct a head-to-head comparison with established inhibitors like axitinib, pazopanib, and cabozantinib.

References

The VEGFR-2 Inhibitor Landscape at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main classes of VEGFR-2 inhibitors, their mechanisms of action, and examples, based on current research.

Inhibitor Class / Type Mechanism of Action Representative Examples Key Characteristics & Notes
Small Molecule TKIs (Type I) [1] Bind to the active "DFG-in" conformation of the kinase, competing with ATP [1]. Pazopanib, Sunitinib, Vorolanib [2] [1] [3] Often multi-targeted; can lead to off-target effects and resistance [1] [4].
Small Molecule TKIs (Type II) [1] Bind to the inactive "DFG-out" conformation, occupying an adjacent hydrophobic pocket [1]. Sorafenib, Axitinib [1] [3] Generally have greater selectivity than Type I inhibitors [1] [3].
Monoclonal Antibodies [5] Bind to the extracellular domain of VEGFR-2, blocking ligand reception [5]. Ramucirumab [5] High specificity; administered intravenously [5].
Dual/Multi-Target Inhibitors [1] [6] [7] Single molecules designed to inhibit VEGFR-2 and another pathway simultaneously [1]. VEGFR-2/Tubulin inhibitors [6]; SRH-DR5-B-iRGD (fusion protein) [7] Aims to overcome resistance and improve efficacy through synergistic action [1].

Essential Experimental Protocols for Assessment

To objectively compare the performance of a VEGFR-2 inhibitor like Vegfr-2-IN-24, the following key experiments are standard in the field.

  • 1. Kinase Activity Assays: These measure the compound's direct ability to inhibit VEGFR-2 kinase function.
    • Methodology: A common method is the HotSpot assay [3]. This test uses specific kinase/substrate pairs in a reaction buffer. The compound is introduced at various concentrations, and the reaction is initiated by adding ATP mixed with a radioactive tracer (³³P-ATP). The resulting radioactive phosphorylation of the substrate is measured to determine the half-maximal inhibitory concentration (IC50), a key potency metric [3].
  • 2. Cellular Phosphorylation Assays: This evaluates the inhibitor's effectiveness in a cellular context.
    • Methodology: Cells (e.g., human umbilical vein endothelial cells - HUVECs) are treated with the inhibitor and then stimulated with VEGF. The level of phosphorylated (activated) VEGFR-2 is detected and quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or western blotting, yielding a cellular IC50 value [2] [6].
  • 3. In Vitro Angiogenesis Models: These assess the functional biological impact of VEGFR-2 inhibition.
    • Methodology: The HUVEC sprouting assay is a standard model. Endothelial cells are cultured to form capillary-like tube structures or sprouts. The extent of inhibition of sprouting in the presence of the compound provides a direct measure of its anti-angiogenic potency [3].
  • 4. In Vivo Efficacy Models: These tests the inhibitor's ability to suppress angiogenesis and tumor growth in a living organism.
    • Methodology: The chorioallantoic membrane (CAM) assay (using chicken embryos) is a classic model for evaluating VEGF-induced angiogenesis [3]. For cancer therapeutics, human tumor xenograft models in mice are critical. Mice implanted with human cancer cells are treated with the inhibitor, and key outcomes like tumor volume inhibition, median progression-free survival (mPFS), and median overall survival (mOS) are tracked [8].

VEGFR-2 Signaling and Drug Action Pathway

The following diagram illustrates the key VEGFR-2 signaling pathways and the points of intervention for different inhibitor classes, which is crucial for understanding their mechanism of action.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding & Dimerization Downstream Downstream Signaling (PLCγ/PKC, PI3K/Akt, etc.) VEGFR2->Downstream Activation BioResponse Biological Response (Proliferation, Migration, Survival) Downstream->BioResponse mAb Monoclonal Antibody (e.g., Ramucirumab) mAb->VEGFR2 Blocks TKI Small Molecule TKI (e.g., Pazopanib, Sunitinib) TKI->VEGFR2 Inhibits Kinase Activity

A Path Forward for Your Assessment

Since specific data on "this compound" is not publicly available, here are practical steps you can take to proceed with your comparison guide:

  • Consult Specialized Databases: Search in-depth medicinal chemistry journals, patent repositories, and conference abstracts, which often contain data on pre-clinical compounds before they are widely published.
  • Establish a Benchmark Framework: Use the information above to create a standardized comparison table. You can list "this compound" alongside established inhibitors (e.g., Pazopanib, Axitinib, Ramucirumab) and compare them across the key parameters discussed: IC50 (kinase and cellular), results from HUVEC and CAM assays, and in vivo efficacy data.
  • Focus on the Mechanism: If you can determine whether this compound is a Type I/II TKI or has a dual-targeting design, you can make informed comparisons about its potential selectivity, efficacy, and resistance profile relative to other drugs.

References

General Pharmacophore Model & SAR for VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Although data on VEGFR-2-IN-24 is unavailable, analysis of known VEGFR-2 inhibitors reveals a common pharmacophore model, especially for type II inhibitors that bind to the inactive (DFG-out) conformation of the kinase [1] [2]. The structure-activity relationship (SAR) for these inhibitors is typically built upon three key pharmacophoric features, as summarized in the table below.

Pharmacophoric Feature Structural Role & Interactions SAR Insights & Common Motifs
Heteroaromatic Core Occupies ATP-binding site; forms hydrogen bond with backbone NH of Cys919 in hinge region [1] [2]. Flat heteroaromatic systems essential. Quinazoline [3], furopyrimidine, and thienopyrimidine [1] scaffolds show high potency. Bioisosteric replacement (e.g., thieno for furo) can modulate activity [1].
Hydrogen Bond Donor/Acceptor (HBD/HBA) Binds to gate area residues Glu885 and Asp1046 of DFG motif [1] [2]. Amide or urea linker groups optimal. Urea NH groups form dual H-bonds with Glu885; carbonyl oxygen bonds with Asp1046 [1]. Spacer of 3-5 bonds between heteroaromatic core and HBD/HBA region favorable [4].
Terminal Hydrophobic Motif Occupies allosteric back hydrophobic pocket revealed by DFG-out conformation [1] [2]. Aryl rings (phenyl, substituted phenyl) common. Lipophilic substitutions (e.g., 3-trifluoromethyl, 3-fluoro) enhance activity by increasing hydrophobic interactions [3].

Experimental Protocols for Key Assays

The following are standard experimental methodologies used in the cited literature to generate the SAR data.

In vitro VEGFR-2 Kinase Inhibition Assay
  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of compounds against the VEGFR-2 kinase enzyme.
  • Protocol Summary: A typical assay uses a recombinant VEGFR-2 kinase domain. The reaction mixture includes ATP, a substrate (e.g., poly(Glu,Tyr)), and the test compound. After incubation, the reaction is stopped, and the amount of phosphorylated product is quantified, often using an ELISA-based detection method. IC₅₀ values are determined by testing compounds across a range of concentrations (e.g., 0.001-100 µM) [1] [3].
Molecular Docking
  • Objective: To predict the binding mode and interactions of a compound within the VEGFR-2 binding pocket.
  • Protocol Summary: The 3D structure of VEGFR-2 (e.g., PDB ID: 4ASD) is prepared by adding hydrogen atoms and assigning charges. The 3D structure of the ligand is optimized and then docked into the binding site. The resulting poses are analyzed for key interactions with residues like Cys919 (hinge region), Glu885, and Asp1046 (DFG motif) [5] [1] [2].
Cellular Anti-Proliferation Assay
  • Objective: To evaluate the compound's ability to inhibit the proliferation of endothelial or cancer cells.
  • Protocol Summary: Human Umbilical Vein Endothelial Cells (HUVECs) or specific cancer cell lines (e.g., MCF-7, HepG2) are seeded and treated with the test compound. After a set time (e.g., 48-72 hours), cell viability is measured using a colorimetric assay like MTT. The results are expressed as % inhibition or GI₅₀ (concentration for 50% growth inhibition) [1] [2].

VEGFR-2 Signaling Pathway and Inhibitor Binding

The diagram below illustrates the central role of VEGFR-2 in angiogenesis and the mechanism by which type II inhibitors block its signaling, based on the described pharmacophore.

vegfr2_pathway cluster_binding Type II Inhibitor Binding (DFG-out conformation) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization VEGFR2->Dimerization Signaling Signaling Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Inhibitor Inhibitor Inhibitor->VEGFR2  Blocks Activation HeteroCore Heteroaromatic Core Linker Linker (HBD/HBA) HeteroCore->Linker HydrophobicTail Hydrophobic Tail Linker->HydrophobicTail

References

Models and Methods for VEGFR-2 Inhibitor Validation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common in vivo models and readouts from recent studies, which can serve as a reference for the kind of data you might expect for Vegfr-2-IN-24.

Tumor Model (Cell Line) Treatment Agent Key Efficacy Readouts Additional Validation Methods
Human glioblastoma (U87MG) and pancreatic adenocarcinoma (MIA PaCa-2) [1] SRH-DR5-B-iRGD (anti-VEGFR2/DR5) Tumor growth inhibition; survival prolongation [1] Multimodal imaging (OA, OCT-MA); IHC for CD31 [1]
Various human tumor xenografts (e.g., colon, melanoma, prostate) [2] GW654652 (VEGFR2 TKI) Tumor Growth Inhibition (ED50 calculation) [2] Correlation with tumor VEGF/VEGFR2 expression levels [2]
NSCLC xenografts (multiple cell lines) [3] TAVO412 (trispecific anti-EGFR/cMET/VEGF-A) Tumor growth inhibition vs. comparators (e.g., amivantamab) [3] Ex vivo tumor receptor quantification [3]
Melanoma allograft (B16-F10) [4] Anti-PD-L1/Anti-CTLA-4 immunotherapy Tumor growth monitoring [4] Contrast-enhanced ultrasound (CEUS) with VEGFR2-targeted microbubbles [4]
Xenograft models (A549, Colo-205) [5] HB-002.1 (VEGF blocker) Tumor inhibition rate (up to 90% at 20 mg/kg) [5] Direct comparison with bevacizumab [5]

Standard In Vivo Validation Protocol

A typical workflow for validating a VEGFR-2 inhibitor in a xenograft model involves several key stages, from model establishment to final analysis. The diagram below outlines this common experimental workflow.

workflow cluster_main Typical Xenograft Validation Workflow Start Start Step1 1. Model Establishment Start->Step1 End End Step2 2. Treatment Phase Step1->Step2 CellPrep Tumor Cell Preparation (e.g., suspension in Matrigel) Step1->CellPrep Implant Implantation (Subcutaneous/orthotopic) Step1->Implant Step3 3. Efficacy Assessment Step2->Step3 Randomization Randomization into treatment/control groups Step2->Randomization Dosing Compound Administration (e.g., oral gavage, i.p. injection) Step2->Dosing Step4 4. Ex Vivo Analysis Step3->Step4 TumorVol Tumor Volume Measurement Step3->TumorVol Imaging Functional & Molecular Imaging Step3->Imaging Step4->End IHC Immunohistochemistry (e.g., CD31, VEGFR2) Step4->IHC Biomarker Biomarker Analysis (e.g., VEGF levels) Step4->Biomarker

References

×

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

529.13075664 Da

Monoisotopic Mass

529.13075664 Da

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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